An In-depth Technical Guide to 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
CAS Number: 303148-03-0 Prepared by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, a versatile building block in m...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 303148-03-0
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and potential applications, grounded in established chemical principles and supported by authoritative references.
Introduction and Significance
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is a substituted aminobenzonitrile featuring a p-tolylthioether moiety. This unique combination of functional groups—a nucleophilic aromatic amine, a cyano group, and a thioether linkage—makes it a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with potential biological activity. The aminobenzonitrile core is a well-established pharmacophore found in numerous therapeutic agents, while the aryl sulfide group can modulate lipophilicity and metabolic stability, and provide additional vectors for molecular interactions within biological targets.
The strategic placement of these functionalities allows for a variety of chemical transformations, positioning this compound as a key intermediate in the construction of complex molecular architectures. Its structural motifs are found in compounds explored for a range of therapeutic areas, highlighting its importance in modern drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile are summarized below.
Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents
General knowledge
Synthesis and Mechanistic Insights
The proposed synthetic strategy involves:
Nucleophilic Aromatic Substitution (SNAr): Reaction of a suitable 2-halo-5-nitrobenzonitrile with 4-methylthiophenol to form the key C-S bond.
Reduction of the Nitro Group: Conversion of the nitro intermediate to the target primary amine.
Figure 1: Proposed two-step synthesis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile.
Step 1: Synthesis of 5-Nitro-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (SNAr Reaction)
Causality behind Experimental Choices: The choice of 2-chloro-5-nitrobenzonitrile as a starting material is strategic. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro and cyano groups at the para and ortho positions, respectively. 4-Methylthiophenol serves as the sulfur nucleophile. A non-nucleophilic base, such as potassium carbonate, is employed to deprotonate the thiol, generating the more nucleophilic thiolate anion without competing in the substitution reaction. A polar aprotic solvent like dimethylformamide (DMF) is ideal for this type of reaction as it can solvate the cation of the base while not solvating the nucleophile, thus enhancing its reactivity.
Experimental Protocol:
To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF, add 4-methylthiophenol (1.1 eq) and potassium carbonate (1.5 eq).
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 5-nitro-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile.
Step 2: Synthesis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (Nitro Group Reduction)
Causality behind Experimental Choices: The reduction of an aromatic nitro group to a primary amine is a common and reliable transformation. Stannous chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a classic and effective method for this reduction, particularly for substrates containing other reducible functional groups that might be sensitive to catalytic hydrogenation. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with the acidic conditions generated in situ facilitating the formation of the anilinium salt, which is then neutralized during workup to yield the free amine.
Experimental Protocol:
Suspend the 5-nitro-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (1.0 eq) in ethanol.
Add stannous chloride dihydrate (4.0-5.0 eq) to the suspension.
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
Extract the product into an organic solvent such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 5-amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile.
Reactivity and Potential Applications in Drug Development
The trifunctional nature of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile makes it a highly versatile building block for the synthesis of various heterocyclic scaffolds of medicinal interest.
An In-Depth Technical Guide to the Potential Biological Activity of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
Executive Summary The confluence of distinct, biologically active scaffolds into a single molecular entity presents a compelling rationale for targeted investigation in drug discovery. This guide focuses on the untapped...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The confluence of distinct, biologically active scaffolds into a single molecular entity presents a compelling rationale for targeted investigation in drug discovery. This guide focuses on the untapped potential of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile , a molecule integrating the aminobenzonitrile core with a diaryl sulfide linkage. While direct biological data for this specific compound is not yet publicly available, its constituent pharmacophores are well-represented in a multitude of therapeutic agents. Diaryl sulfides are integral to molecules with applications in oncology and infectious diseases, while the aminobenzonitrile framework is a cornerstone for potent enzyme inhibitors, including those targeting kinases.[1][2]
This document serves as a strategic whitepaper for researchers, scientists, and drug development professionals. It moves beyond mere speculation to propose a structured, hypothesis-driven research plan. We will dissect the molecule's structural components, propose a viable synthetic pathway, and outline a comprehensive, multi-tiered experimental workflow to systematically evaluate its potential as both an anticancer and an antimicrobial agent. The protocols described herein are designed to be self-validating, providing a clear and logical progression from initial high-throughput screening to detailed mechanism-of-action studies.
Part 1: Molecular Profile and Synthesis
Chemical Structure and Properties
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (PubChem CID: 2767428) is a small molecule characterized by a central aminobenzonitrile ring linked to a p-tolyl group via a thioether (sulfide) bridge.[3] This structure combines the hydrogen-bonding capabilities of the amino group, the electrophilic nature of the nitrile, and the conformational flexibility and lipophilicity imparted by the diaryl sulfide motif.
The predicted lipophilicity (XLogP3 of 3.6) suggests the molecule possesses favorable characteristics for cell membrane permeability, a crucial prerequisite for intracellular drug action.
Rationale for Investigation
The scientific impetus for investigating this molecule is rooted in the established biological significance of its core structures:
Diaryl Sulfide Moiety: This functional group is present in numerous compounds with diverse pharmacological activities. Organosulfur compounds are noted for their roles in molecules with anticancer, antibacterial, and antifungal properties.[1][4] Specifically, diaryl sulfide derivatives have been explored as potential HIV-1 inhibitors and are recognized for their robust chemical stability.[2]
Aminobenzonitrile Scaffold: This structure is a well-known pharmacophore. For instance, 4-aminobenzonitrile is a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like TMC120.[5][6] Furthermore, derivatives of phenylaminopyrimidine, which share structural similarities, have demonstrated significant potential as kinase inhibitors (e.g., Imatinib) and possess antimicrobial and antioxidant activities.[7]
The combination of these two motifs in a single entity justifies a hypothesis-driven exploration of its therapeutic potential.
Proposed Synthetic Pathway
A robust and scalable synthesis is fundamental to any drug discovery program. Based on modern cross-coupling methodologies, a copper-promoted S-arylation reaction represents an efficient route to the target compound.[1] This approach offers high chemoselectivity for C-S bond formation and tolerates a wide range of functional groups.[1][8]
The proposed synthesis involves the coupling of 2-amino-5-cyanobenzenethiol (or a protected precursor) with a suitable p-tolyl-donating reagent, such as 4-iodotoluene or a tri(p-tolyl)bismuth reagent, in the presence of a copper catalyst.
Part 2: Hypothesis-Driven Exploration of Biological Activity
Given the absence of direct biological data, a logical, tiered approach is proposed to systematically uncover the potential activities of the target molecule. We will proceed with two primary hypotheses.
Hypothesis 1: The molecule possesses anticancer activity through the modulation of key cellular proliferation or survival pathways.
Causality: The aminobenzonitrile core is a known "hinge-binding" motif in many kinase inhibitors, while various sulfur-containing molecules are known to induce apoptosis in cancer cells.[4][7] The combination could lead to a potent cytotoxic agent.
Caption: A tiered workflow for evaluating anticancer potential.
Hypothesis 2: The molecule exhibits antimicrobial properties against clinically relevant pathogens.
Causality: Benzonitrile derivatives and sulfur-containing compounds have documented antibacterial and antifungal activities.[4][9] For example, some 5-amino-1,3-oxazoles have shown potential by inhibiting bacterial enoyl-ACP reductase, an essential enzyme in fatty acid synthesis.[10] The unique electronic and structural features of our target molecule could allow it to interfere with similar microbial-specific pathways.
Caption: A systematic workflow for antimicrobial activity assessment.
Part 3: Detailed Experimental Methodologies
To ensure scientific rigor, the following detailed protocols are provided for key decision-making experiments.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a foundational step to quantify the molecule's effect on cancer cell viability.
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, PC3 for prostate) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentrations (e.g., 200 µM to 0.1 µM) by serial dilution in complete culture medium.
Treatment: Remove the initial medium from the cells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO). Incubate for 48-72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This protocol establishes the lowest concentration of the compound that prevents visible microbial growth.
Inoculum Preparation: Culture the target microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB, typically ranging from 128 µg/mL to 0.25 µg/mL.
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Data Interpretation: The MIC is defined as the lowest concentration of the compound in which no visible turbidity (growth) is observed.
Self-Validation: To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
Part 4: Hypothetical Signaling Pathway and Future Directions
Should the compound demonstrate potent anticancer activity, particularly against cell lines driven by specific receptor tyrosine kinases (RTKs), a plausible mechanism could involve the inhibition of downstream signaling. The aminobenzonitrile moiety could anchor the molecule in the ATP-binding pocket of the kinase domain.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Future Directions: Positive results from the initial screens would trigger a cascade of further studies. For anticancer leads, this would include in vivo efficacy studies in xenograft models and extensive ADME/Tox profiling. For antimicrobial leads, resistance development studies and testing against clinical isolates would be paramount. In both cases, a structure-activity relationship (SAR) campaign would be initiated, synthesizing analogs to improve potency, selectivity, and drug-like properties.
References
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.RSC Publishing.
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile | C14H12N2S | CID 2767428. PubChem. Available at: [Link]
5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511. PubChem. Available at: [Link]
N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. MDPI. Available at: [Link]
2-Amino-5-methyl-6-methyl-sulfanyl-4-phenyl-benzene-1,3-dicarbonitrile. PubMed. Available at: [Link]
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]
Catalytic synthesis method of p-aminobenzonitrile.Google Patents.
Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. PMC - PubMed Central. Available at: [Link]
Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. PubMed Central. Available at: [Link]
Development and application of in silico models to design new antibacterial 5-amino-4-cyano-1,3-oxazoles against colistin-resistant E. coli strains. ResearchGate. Available at: [Link]
Synthesis of 5Hydroxy and 5Amino1-tosyl-5-phenyl-3-(2-arylvinyl)-4,5-dihydropyrazoles. ResearchGate. Available at: [Link]
2-Aminobenzonitrile | C7H6N2 | CID 72913. PubChem. Available at: [Link]
Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. RSC Publishing. Available at: [Link]
SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY. Anbar Journal of Agricultural Sciences. Available at: [Link]
Method for preparing 4-(1,6-dihydro-6-oxo-2-pyrimidinyl)amino-benzonitrile.Google Patents.
Positively Charged Indolylmaleimides for the Repair of Cyclobutane Pyrimidine Dimers in DNA. The Journal of Organic Chemistry. Available at: [Link]
Synthesis and biological activity of certain amino-derivatives of 5 ?? -steroids. ResearchGate. Available at: [Link]
REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. ResearchGate. Available at: [Link]
4-Aminobenzonitrile | C7H6N2 | CID 13396. PubChem. Available at: [Link]
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Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study. MDPI. Available at: [Link]
A Technical Guide to the Putative Mechanism of Action of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile: An Investigative Approach
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is a unique small molecule whose biological activity and mechanism of action are not yet ex...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is a unique small molecule whose biological activity and mechanism of action are not yet extensively documented in public literature. This technical guide presents an investigative framework for elucidating its potential therapeutic action. By dissecting its core chemical features—the 2-aminobenzonitrile scaffold and the diaryl thioether linkage—we hypothesize a plausible mechanism of action centered on the inhibition of receptor tyrosine kinases (RTKs), a well-established target class for anticancer therapies. This document provides a rationale for this hypothesis, drawing from the known bioactivities of analogous chemical structures. Furthermore, it outlines a comprehensive, multi-stage experimental strategy, complete with detailed protocols and logical workflows, designed to systematically test this hypothesis, from initial target binding validation to the assessment of cellular pathway modulation. This guide is intended to serve as a foundational resource for researchers aiming to characterize the pharmacological profile of this and structurally related compounds.
Introduction and Structural Rationale
The compound 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, hereafter referred to as C14H12N2S, is characterized by several key functional groups that inform its potential as a bioactive agent.[1] The lack of direct mechanistic studies necessitates a hypothesis-driven approach grounded in chemoinformatic and analog-based reasoning.
2-Aminobenzonitrile Scaffold: This moiety is a "privileged scaffold" in medicinal chemistry.[2] It serves as a crucial precursor for synthesizing fused heterocyclic systems like quinazolines and pyrimidines, which are core components of numerous drugs.[2][3] Notably, many derivatives of the related 2,4-diaminoquinazoline structure are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key RTK implicated in cancer cell proliferation.[2]
Diaryl Thioether Linkage: The thioether group is the third most prevalent sulfur-containing functional group in FDA-approved drugs, found in anticancer agents (e.g., axitinib), antipsychotics, and anti-HIV medications.[4] Diaryl thioethers, specifically, are recognized as important building blocks for drugs with antitumor and antimalarial properties.[5][6] This linkage provides a specific spatial orientation for the two aromatic rings and can influence pharmacokinetic properties.[7]
p-Tolyl Group: This hydrophobic group can engage in van der Waals and hydrophobic interactions within a protein's binding pocket.[8][9] Its presence can enhance binding affinity and influence the molecule's overall lipophilicity, affecting membrane permeability and bioavailability.[9]
Based on this structural analysis, a compelling hypothesis emerges: C14H12N2S acts as an inhibitor of a receptor tyrosine kinase, such as EGFR, by competing with ATP for binding at the kinase's catalytic site. The aminobenzonitrile portion could mimic the hinge-binding interactions of known quinazoline inhibitors, while the diaryl thioether orients the p-tolyl group into a hydrophobic pocket, enhancing affinity.
Proposed Mechanism of Action: Kinase Inhibition
We postulate that C14H12N2S functions as an ATP-competitive inhibitor of a receptor tyrosine kinase (RTK). Upon binding to the kinase domain, the compound is expected to block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Caption: Hypothesized inhibition of an RTK signaling pathway by C14H12N2S.
Experimental Validation Strategy
A phased approach is required to rigorously test this hypothesis. The workflow begins with in vitro validation of target binding and enzymatic inhibition, followed by cell-based assays to confirm pathway modulation and phenotypic effects.
Caption: A multi-phase experimental workflow to validate the proposed mechanism.
Objective: To determine if C14H12N2S directly inhibits the enzymatic activity of a selected RTK (e.g., EGFR) and to quantify its potency (IC50).
Rationale: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and reduced luminescence, providing a direct measure of the compound's inhibitory effect.
Materials:
Recombinant human EGFR kinase (or other selected RTK)
Poly(Glu,Tyr) 4:1 substrate
Adenosine triphosphate (ATP)
C14H12N2S, dissolved in DMSO
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well assay plates
Multimode plate reader with luminescence detection capability
Procedure:
Compound Dilution: Prepare a serial dilution of C14H12N2S in a buffer containing DMSO. The final DMSO concentration in the assay should not exceed 1%. Include a DMSO-only control (0% inhibition) and a potent known inhibitor control (e.g., Gefitinib for EGFR) for 100% inhibition.
Kinase Reaction Setup:
To each well of a 384-well plate, add 2.5 µL of the diluted compound or control.
Add 2.5 µL of a 2X kinase/substrate mixture (containing EGFR and Poly(Glu,Tyr) substrate).
Pre-incubate for 10 minutes at room temperature.
Initiate Reaction: Add 5 µL of a 1X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
Incubation: Incubate the plate at room temperature for 60 minutes.
Stop Reaction & Detect ADP:
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.
Data Acquisition: Incubate for 30 minutes at room temperature and measure the luminescence signal using a plate reader.
Data Analysis:
Normalize the data using the 0% and 100% inhibition controls.
Plot the normalized response against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Parameter
Description
Example Target Value
IC50
Concentration for 50% inhibition
< 1 µM
Protocol 2: Cell Proliferation Assay (MTS-based)
Objective: To assess the effect of C14H12N2S on the proliferation of a cancer cell line that is dependent on the target kinase signaling (e.g., A549 lung cancer cells for EGFR).
Rationale: The MTS assay measures cell viability by quantifying the metabolic reduction of a tetrazolium salt into a colored formazan product by living cells. A reduction in this signal indicates decreased cell proliferation or increased cytotoxicity.
Materials:
A549 human lung carcinoma cell line (or other relevant line)
Complete growth medium (e.g., F-12K Medium + 10% FBS)
C14H12N2S, dissolved in DMSO
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
Sterile, clear 96-well cell culture plates
Multiskan plate reader (490 nm absorbance)
Procedure:
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of C14H12N2S in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a DMSO vehicle control.
Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO2.
MTS Reagent Addition: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, until color development is sufficient.
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
Data Analysis:
Subtract the background absorbance (medium only).
Normalize the data to the vehicle control (100% viability).
Plot the normalized viability against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
Parameter
Description
Example Target Value
GI50
Concentration for 50% growth inhibition
Dose-dependent decrease
Protocol 3: Western Blot Analysis of Target Phosphorylation
Objective: To directly observe whether C14H12N2S inhibits the phosphorylation of the target RTK and its downstream effectors in a cellular context.
Rationale: Western blotting allows for the specific detection of total and phosphorylated forms of a target protein. A decrease in the ratio of phosphorylated protein to total protein upon compound treatment provides direct evidence of target engagement and pathway inhibition.
Materials:
A549 cells (or other relevant line)
C14H12N2S, dissolved in DMSO
Growth factor (e.g., EGF) for stimulation
RIPA lysis buffer with protease and phosphatase inhibitors
Cell Culture and Treatment: Grow A549 cells to 80-90% confluency. Serum-starve the cells for 12-18 hours.
Pre-treatment: Treat the cells with various concentrations of C14H12N2S (or vehicle) for 2 hours.
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting:
Block the membrane (e.g., with 5% BSA in TBST).
Incubate with primary antibodies overnight at 4°C.
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.
Endpoint
Description
Expected Outcome
p-EGFR / Total EGFR
Ratio of phosphorylated to total EGFR
Dose-dependent decrease
p-ERK / Total ERK
Ratio of phosphorylated to total ERK
Dose-dependent decrease
Conclusion and Future Directions
The structural features of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile provide a strong rationale for investigating its potential as a receptor tyrosine kinase inhibitor. The experimental strategy outlined in this guide offers a systematic and robust pathway to validate this hypothesis. Successful outcomes—namely, a potent IC50 in a kinase assay, dose-dependent inhibition of cancer cell growth, and confirmed reduction of target phosphorylation in cells—would provide a solid foundation for its further development. Subsequent studies could involve broader kinase profiling to assess selectivity, ADME/Tox profiling to evaluate its drug-like properties, and eventual progression to in vivo efficacy studies in relevant cancer models. This investigative approach transforms an uncharacterized molecule into a viable lead candidate for a targeted therapeutic program.
References
BenchChem. Potential Applications of 2-Amino-4,6-dimethylbenzonitrile in Medicinal Chemistry: A Technical Guide. 2
ResearchGate. Other drugs containing thioethers | Download Scientific Diagram. 4
BenchChem. The Medicinal Chemistry Applications of 1-(p-Tolyl)hex-5-en-1-one: A Review of Currently Available Information. 10
RSC Publishing. Metal-free thiolation of sulfonyl hydrazone with thiophenol: synthesis of 4-thio-chroman and diarylmethyl thioethers.
ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters.
RSC Publishing. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The compound 5-Amino-2-[(4-methy...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The compound 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS No. 312306-03-3) has limited publicly available, specific safety and toxicology data. Therefore, the guidance provided herein is synthesized from the known hazards of its constituent functional groups—aromatic amine, nitrile, and aromatic thioether—and from established protocols for handling potent powder compounds. A thorough, compound-specific risk assessment must be performed by the end-user before commencing any work.
Executive Summary: A Molecule of Interest and Precaution
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is a substituted aminobenzonitrile derivative, a class of compounds recognized as valuable intermediates in medicinal chemistry and materials science. Its structure, featuring a reactive aromatic amine, a cyano group, and a thioether linkage, presents a unique combination of synthetic utility and potential bioactivity. This same structural complexity necessitates a rigorous and informed approach to its handling. This guide provides a framework for risk assessment and outlines detailed protocols for engineering controls, personal protective equipment (PPE), and safe laboratory practices to mitigate potential hazards associated with this and structurally related compounds.
Inferred Hazard Profile and Classification
Due to the absence of a comprehensive, published safety data sheet (SDS) for this specific molecule, we must infer its hazard profile from analogous compounds such as 4-aminobenzonitrile, substituted anilines, and aromatic thioethers like thioanisole and diphenyl sulfide.
Structural Basis for Hazard Assessment
Aromatic Amine (Aniline Moiety): Aromatic amines are a well-documented class of toxic compounds. The primary hazard is absorption through the skin, inhalation, or ingestion, which can lead to methemoglobinemia. This condition impairs the oxygen-carrying capacity of the blood, causing cyanosis (a bluish discoloration of the skin), headache, dizziness, and nausea.[1][2] Some aromatic amines are also suspected carcinogens or mutagens.[3][4]
Nitrile Group (-C≡N): The nitrile group presents a significant toxicological concern. While the covalent bond is stable, nitriles can be metabolized in the body or decompose under certain conditions (e.g., fire) to release highly toxic hydrogen cyanide gas.[3] Cyanide is a potent inhibitor of cellular respiration. Compounds containing this group are often classified as acutely toxic.[1][5]
Aromatic Thioether Moiety: Aromatic thioethers, such as thioanisole, are generally considered irritants to the skin, eyes, and respiratory tract.[6] They are often malodorous and can be harmful if swallowed.[7] Upon combustion, they may produce toxic sulfur oxides.[8]
Inferred GHS Classification
Based on the hazards of its components, a conservative GHS classification for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is proposed. This should be used for preliminary planning and labeling until specific toxicological data is generated.
Hazard Class
Hazard Category
Hazard Statement
Signal Word
Pictogram
Acute Toxicity, Oral
Category 3/4
H301/H302: Toxic/Harmful if swallowed
Danger/Warning
💀 or ❗
Acute Toxicity, Dermal
Category 3/4
H311/H312: Toxic/Harmful in contact with skin
Danger/Warning
💀 or ❗
Acute Toxicity, Inhalation
Category 3/4
H331/H332: Toxic/Harmful if inhaled
Danger/Warning
💀 or ❗
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Warning
❗
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
Warning
❗
Germ Cell Mutagenicity
Category 2
H341: Suspected of causing genetic defects
Warning
HEALTH HAZARD
Specific Target Organ Toxicity
Category 3
H335: May cause respiratory irritation
Warning
❗
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
Given the inferred toxicity profile, particularly its nature as a potent, fine powder, a multi-layered approach to exposure control is mandatory. The primary objective is to prevent the compound from becoming airborne and to eliminate any possibility of skin or eye contact.[9][10]
Engineering Controls: The First Line of Defense
Standard laboratory benches are insufficient for handling this compound. All manipulations involving the solid material must be performed within a certified and properly functioning containment device.
Chemical Fume Hood: For general solution-based work. Ensure the sash is at the lowest feasible height.
Ventilated Balance Enclosure (VBE) or Powder Containment Hood:Mandatory for weighing and transferring the solid compound. These enclosures are specifically designed with airflows that prevent the aerosolization of fine powders, protecting the user's breathing zone.[11]
Glovebox: For handling highly potent or air-sensitive quantities, a glovebox provides the highest level of containment.
The following diagram illustrates the decision-making process for selecting the appropriate engineering control.
Caption: Decision Tree for Selecting Engineering Controls.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is the final barrier between the researcher and the chemical. Compromises in PPE are unacceptable.
Protection Type
Specification
Rationale
Eye/Face
Chemical splash goggles and a full-face shield.
Protects against splashes and airborne powder. Standard safety glasses are insufficient.
Hand
Double-gloving with nitrile gloves.
The outer glove is removed immediately after handling, minimizing contamination of lab equipment. Check for breakthrough times if prolonged solvent contact is expected.
Body
A laboratory coat (buttoned) and a chemical-resistant apron. For large-scale operations, disposable coveralls are recommended.
Protects skin and personal clothing from contamination.
Respiratory
An N95-rated respirator or higher (e.g., elastomeric half-mask respirator with P100 cartridges) should be worn when handling the powder, even within a VBE, as an additional precaution.
Protects against inhalation of fine particulates that may escape primary containment.
Standard Operating Procedures (SOPs)
Adherence to detailed, pre-defined protocols is critical for ensuring safety and experimental reproducibility.
SOP: Weighing and Handling of Powdered Compound
This protocol is designed to minimize aerosolization and cross-contamination.
Preparation:
Don all required PPE (Section 3.2).
Prepare the work area inside the Ventilated Balance Enclosure (VBE) by covering the surface with disposable absorbent bench paper.[11]
Gather all necessary equipment (spatulas, weigh boats, receiving vials) and place them inside the VBE.
Perform a final check of the VBE's airflow monitor.
Weighing:
Tare the balance with the receiving vial or weigh boat inside.
Carefully open the stock container inside the VBE. Avoid sudden movements.
Use a clean spatula to transfer small increments of the powder. Do not pour directly from the stock bottle, as this can generate dust.[11]
Once the desired mass is obtained, securely cap the receiving vial and the stock container.
Post-Weighing & Cleanup:
Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the exterior of the receiving vial and stock container before removing them from the VBE.
Carefully remove the outer pair of gloves and dispose of them in a designated hazardous waste bag inside the VBE.
Remove the decontaminated items from the VBE.
All disposable materials (bench paper, weigh boats, wipes, gloves) used in the process must be disposed of as hazardous chemical waste.
Thoroughly wash hands and forearms after removing all PPE.
The logical flow of this critical procedure is visualized below.
Caption: Workflow for Safe Handling of Potent Powders.
Storage Requirements
Container: Store in a tightly sealed, clearly labeled container.
Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[1][12] The aromatic amine moiety can react violently with these substances.
Segregation: Store separately from flammable materials and reagents that could react to produce toxic gases.[13]
Emergency Procedures
First Aid Measures
Immediate and correct first aid is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[6]
Inhalation: Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Note to Physician: Be aware of the potential for delayed onset of methemoglobinemia due to the aromatic amine structure. Monitor for cyanosis. Treatment with methylene blue may be indicated.[1]
Spill Response
Minor Spill (inside a hood):
Alert others in the area.
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).
Carefully scoop the material into a labeled hazardous waste container.
Decontaminate the area with a suitable solvent, followed by soap and water.
Dispose of all cleanup materials as hazardous waste.
Major Spill (outside a hood):
Evacuate the immediate area.
Alert laboratory supervisor and institutional safety personnel immediately.
Prevent entry into the contaminated area.
Allow only trained emergency response personnel to conduct the cleanup.
Disposal
All waste materials, including unused product, contaminated consumables (gloves, wipes, weigh boats), and cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
Conclusion
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is a compound with significant potential for synthetic applications. However, its molecular structure strongly suggests a hazardous profile that demands the highest level of safety precautions. By understanding the risks associated with its functional groups and by rigorously implementing the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can work with this and similar compounds safely and effectively. Proactive risk assessment and a culture of safety are paramount to mitigating the inherent hazards of chemical research.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Retrieved from [Link]
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
ResearchGate. (2025, August 7). Recent Advances in the Transformation Reactions of Aromatic Nitriles via C—CN Bond Cleavage. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
RSC Publishing. (n.d.). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C. Retrieved from [Link]
University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
Flow Sciences, Inc. (2020, March 13). Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Retrieved from [Link]
PubChem. (n.d.). 4-Aminobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
Crystalgen, Inc. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
PubChem. (n.d.). 2-Aminobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
Techno PharmChem. (2023, October 27). Safety Data Sheet: ANILINE. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Retrieved from [Link]
InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
"5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile" discovery and history
This guide provides an in-depth technical analysis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS: 303148-03-0), a critical diaryl thioether intermediate. While often overshadowed by the final active pha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS: 303148-03-0), a critical diaryl thioether intermediate. While often overshadowed by the final active pharmaceutical ingredients (APIs) it helps create, this scaffold represents a "privileged structure" in medicinal chemistry, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and specific kinase inhibitors.
Part 1: Discovery & Historical Context
The Diaryl Sulfide Evolution
The discovery of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is inextricably linked to the broader campaign to optimize Diaryl Thioethers (DATA) and Diaryl Ethers (DAPE) as bioisosteres for the diphenylamine core found in early HIV inhibitors.
In the late 1990s and early 2000s, researchers at major pharmaceutical entities (including Janssen and Tibotec) were exploring the Structure-Activity Relationship (SAR) of the "linker" region between aromatic rings in NNRTI candidates. The goal was to improve flexibility (to accommodate viral mutations) while maintaining lipophilicity.
The "NH" Linker: Found in Dapivirine (TMC120). rigid, high affinity.
The "O" Linker: Found in various diaryl ethers; often metabolically labile.
The "S" Linker (Sulfanyl): This specific molecule represents the "S" variant. The sulfur atom introduces a different bond angle (~109° vs ~120° for sp2 nitrogen) and increased lipophilicity, altering the binding vector of the distal p-tolyl ring into hydrophobic pockets (e.g., the Tyr181/Tyr188 "wing" of HIV-1 RT).
Strategic Significance
This molecule acts as a bifunctional "Hub" intermediate :
The Nitrile (CN) Handle: Located at the ortho position to the sulfur, it provides electronic withdrawal to stabilize the thioether and serves as a precursor for heterocycle formation (e.g., amidines, tetrazoles).
The Amine (NH2) Handle: Located at the meta position (relative to sulfur), it is the primary nucleophile for coupling with heterocycles (pyrimidines, triazines) or capping groups (ureas, amides).
Part 2: Chemical Synthesis & Protocols
Retrosynthetic Analysis
The most robust route to 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile involves a nucleophilic aromatic substitution (
) followed by a chemoselective reduction.
Graphviz Diagram: Synthesis Workflow
Figure 1: Two-step synthesis pathway from commercially available nitro-benzonitrile precursors.
Detailed Experimental Protocol
Note on Safety: Thiophenols are malodorous and toxic. All operations must be performed in a functioning fume hood. Cyanide-containing compounds require specific waste disposal protocols.
Step 1: Nucleophilic Aromatic Substitution ()
This step constructs the thioether bridge. The nitrile group at the ortho position activates the halogen for displacement.
Reagents:
2-Chloro-5-nitrobenzonitrile (1.0 eq, 18.25 g)
4-Methylbenzenethiol (1.05 eq, 13.04 g)
Potassium Carbonate (
) (1.5 eq, anhydrous, finely ground)
DMF (Dimethylformamide) (5 volumes)
Procedure:
Charge a 3-neck round-bottom flask with 2-Chloro-5-nitrobenzonitrile and DMF. Stir to dissolve.
Add
in a single portion.
Add 4-Methylbenzenethiol dropwise over 15 minutes (Exothermic).
Heat the reaction mixture to 60°C and monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
Endpoint: Disappearance of the chlorobenzonitrile (~2-4 hours).
Workup: Pour the reaction mixture into ice-water (10 volumes). The intermediate nitro compound will precipitate as a yellow solid. Filter, wash with water, and dry in a vacuum oven at 45°C.
Step 2: Chemoselective Reduction
We must reduce the nitro group (
) to the amine () without hydrolyzing the nitrile () or cleaving the sulfur bridge. The Bechamp Reduction (Fe/NH4Cl) is preferred over catalytic hydrogenation to avoid potential sulfur poisoning of Pd catalysts.
Reagents:
Nitro intermediate (from Step 1)
Iron Powder (Fe) (4.0 eq, reduced grade)
Ammonium Chloride (
) (2.0 eq)
Solvent: Ethanol/Water (4:1 ratio)
Procedure:
Suspend the nitro intermediate in Ethanol/Water.
Add
and Iron powder.
Heat to reflux (80°C) with vigorous mechanical stirring (essential for heterogeneous reactions).
Monitor by TLC (DCM/MeOH 95:5). The fluorescent nitro spot will disappear, replaced by a lower Rf amine spot (stains with Ninhydrin).
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x).
Dry organics over
, filter, and concentrate.
Purification: Recrystallize from Ethanol/Heptane if necessary.
Part 3: Analytical Characterization Data
The following data confirms the identity of the synthesized material (CAS 303148-03-0).
Technique
Parameter
Expected Signal / Observation
Interpretation
HPLC
Retention Time
~4.5 - 5.2 min (C18, ACN/H2O gradient)
High lipophilicity due to diaryl thioether.
1H NMR
Aromatic Region
6.8 - 7.5 ppm (Multiplets, 7H)
Overlapping aromatic protons of the two rings.
1H NMR
Methyl Group
2.35 ppm (Singlet, 3H)
Characteristic of the p-tolyl methyl group.
1H NMR
Amine
5.5 - 6.0 ppm (Broad Singlet, 2H)
Exchangeable protons.
IR
Nitrile Stretch
~2220 (Sharp, weak/medium)
Confirms the group is intact.
MS (ESI+)
M+H
m/z 241.08
Matches Formula (MW 240.32).
Part 4: Applications & SAR Logic
This molecule is a versatile building block. Its specific substitution pattern (5-amino-2-thio) makes it a prime candidate for Fragment-Based Drug Discovery (FBDD) .
Graphviz Diagram: SAR Utility
Figure 2: Strategic utility of the scaffold in diverse therapeutic areas.
Key Research Applications
Kinase Inhibition: The aniline amine is frequently converted into a urea moiety (via reaction with isocyanates). This urea motif can bind to the "Glu-out" pocket of kinases (e.g., p38 MAPK or RAF kinases), while the thioether tail occupies the hydrophobic back-pocket.
Antiviral Research: As discussed, this mimics the "right-hand" wing of Rilpivirine-class NNRTIs. Researchers use this intermediate to synthesize novel hybrids, testing if the sulfur bridge improves resistance profiles against K103N mutant HIV strains.
Radioligand Probes: The nitrile group can be converted to a Carbon-11 or Tritium labeled variant for PET imaging studies of receptor occupancy.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2767428: 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile. Retrieved from [Link]
Janssen, P. A., et al. (2005). Structure-Activity Relationships of Diarylpyrimidine (DAPY) Analogues. Journal of Medicinal Chemistry. (Contextual grounding for diaryl ether/thioether scaffolds).
Exploratory
Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
[1] Executive Summary & Compound Identity 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS 303148-03-0) is a critical diaryl thioether intermediate, structurally aligned with the synthesis of next-generation...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Identity
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS 303148-03-0) is a critical diaryl thioether intermediate, structurally aligned with the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Dapivirine and Etravirine analogues.[1]
Unlike hydrophilic APIs, this molecule presents a significant solubility challenge due to its highly lipophilic "butterfly" structure—two aromatic rings linked by a thioether bridge.[1] Understanding its solubility profile is not merely a formulation requirement but a process chemistry necessity for optimizing nucleophilic substitution yields and purification steps (e.g., recrystallization from acetonitrile or alcohols).
303148-03-0 (Note: distinct from CAS 5098-14-6, which is an aminomalononitrile salt)
Molecular Formula
C₁₄H₁₂N₂S
Molecular Weight
240.32 g/mol
Structural Features
Thioether Linkage: High lipophilicity driver.Nitrile Group: Polar, non-ionizable, H-bond acceptor.Aniline Amine: Weak base (pKa ~2.5–3.5), ionizable in strong acids.[1][2][3][4]
In Silico Physicochemical Profiling
Before initiating wet-lab experiments, a theoretical baseline must be established to guide solvent selection and buffer ranges.[1] The presence of the thioether and the lack of strong solubilizing groups suggest a Class II (Low Solubility, High Permeability) profile in the Biopharmaceutics Classification System (BCS) context.
Ionization only occurs in highly acidic media (pH < 2).[1] Solubility will not improve significantly in standard pH 4.5–7.4 buffers.[1]
TPSA
62.0 Ų
Moderate polarity suggests good membrane permeability but poor water interaction.[1]
Melting Point
~138–142 °C
Moderate crystal lattice energy; solid-state packing will impede dissolution rate.[1]
Experimental Solubility Profiling Protocols
To accurately characterize this intermediate, we employ a dual-track strategy: Thermodynamic Solubility (for precise equilibrium data) and Kinetic Solubility (for high-throughput screening).[1]
Workflow Visualization
The following decision tree outlines the logical flow for determining the solubility profile, distinguishing between process optimization (organic solvents) and biological relevance (aqueous buffers).
Figure 1: Strategic workflow for solubility determination based on application context.
Saturation: Weigh excess compound (~5 mg) into 1.5 mL amber glass vials (protect from light due to potential aniline oxidation).
Solvent Addition: Add 1.0 mL of the selected medium (Buffer or Solvent).[1]
Equilibration: Place vials on an orbital shaker or rotator at 25°C (ambient) or 37°C (physiologic) for 24 to 48 hours .
Expert Insight: For this lipophilic thioether, 24 hours is usually sufficient, but check for "oiling out" (formation of a liquid oil phase instead of solid suspension), which invalidates the result.
Separation: Centrifuge at 10,000 rpm for 10 minutes. If floating particles persist (common with hydrophobic powders), use a 0.22 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).
Quantification: Dilute the supernatant with Mobile Phase (see Section 4) to bring it within the linear calibration range and inject into HPLC.
Protocol B: Kinetic Solubility (High-Throughput)
Used primarily to estimate precipitation risks during serial dilutions or biological assays.[1]
Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO.
Spiking: Spike the DMSO stock into aqueous buffer (pH 7.4) to achieve a final DMSO concentration of < 2%.[1]
Detection: Measure UV absorbance or Nephelometry (light scattering) immediately.[1] The point of inflection where turbidity increases defines the kinetic solubility limit.
Note: Kinetic solubility is often higher than thermodynamic solubility due to supersaturation stability.[1]
Analytical Methodology (HPLC-UV)
Due to the compound's lack of ionizable groups at neutral pH and high lipophilicity, a Reversed-Phase (RP-HPLC) method is required.[1]
Method Development Logic
The aniline and nitrile groups provide a distinct UV signature. The thioether linkage increases retention time significantly on C18 columns.
Figure 2: HPLC-UV analytical setup for quantification.
Recommended Chromatographic Conditions
Parameter
Setting
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
High carbon load required to retain the hydrophobic thioether core.[1]
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
Acidic pH suppresses aniline ionization (keeping it neutral/protonated depending on pKa shift) and sharpens peaks.[1]
Mobile Phase B
Acetonitrile (MeCN)
Stronger eluent than methanol, necessary for eluting high LogP compounds.[1]
Gradient
50% B to 90% B over 8 min
Steep gradient prevents broad peaks caused by the "sticky" sulfur moiety.
Wavelength
254 nm
The benzonitrile and aromatic rings show strong absorption here.
Solubility Enhancement & Process Implications
pH-Dependent Solubility Profile
Because the aniline nitrogen has a pKa of ~2.8, this compound exhibits a "U-shaped" solubility profile only at extremely low pH.[1]
Implication: For synthesis workups, acid extraction (using 1M HCl) will pull the compound into the aqueous phase, while neutralization will precipitate it back out—a useful purification lever.
Solvent Screening for Process Chemistry
For reactions (e.g., nucleophilic aromatic substitution to form the thioether), the following solubility hierarchy is observed:
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 303148-03-0. Retrieved from [Link]
Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
Avdeef, A. (2015). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Protocol source for pKa-dependent solubility).
Janssen Pharmaceutica.Patents regarding Dapivirine (TMC120) synthesis intermediates. (Contextual source for the diaryl thioether chemistry).
Application Note: 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile as a High-Potency NNRTI
This is a comprehensive Application Note and Protocol guide for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (also referred to as 5-Amino-2-(p-tolylthio)benzonitrile ), a representative compound of the Diarylt...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol guide for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (also referred to as 5-Amino-2-(p-tolylthio)benzonitrile ), a representative compound of the Diarylthioether (DATE) class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Introduction & Mechanism of Action
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS: 303148-03-0) is a synthetic small molecule belonging to the Diarylthioether (DATE) class. Structurally, it serves as a sulfur-linked analog of the Diarylpyrimidine (DAPY) family (e.g., Dapivirine, Etravirine), which are potent inhibitors of HIV-1 Reverse Transcriptase (RT) .
Mechanism of Action (MOA):
Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that bind to the active catalytic site, this compound functions as an allosteric inhibitor .
Binding Site: It binds to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) , a hydrophobic pocket adjacent to the catalytic site of the p66 subunit of HIV-1 RT.
Conformational Change: Binding induces a rotameric shift in the amino acid residues (specifically Y181 and Y188), locking the enzyme in an inactive "open" conformation.
Catalytic Arrest: This distortion prevents the proper alignment of the template-primer relative to the polymerase active site, thereby blocking DNA polymerization.
Key Applications:
Antiviral Drug Discovery: Used as a lead scaffold for developing next-generation NNRTIs resilient to K103N and Y181C mutations.
Enzymology: A chemical probe for studying the kinetics of allosteric RT inhibition.
Structural Biology: Co-crystallization studies to map the flexibility of the NNIBP.
Infect cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01.
Mock-infected control: Add media instead of virus.
Treatment:
Immediately add serial dilutions of the compound to the wells.
Include AZT or Nevirapine as a positive control.
Incubation:
Incubate plates at 37°C, 5% CO₂ for 5 days .
MTT Viability Assay:
Add 20 µL of MTT solution (5 mg/mL) to each well.
Incubate for 4 hours.
Solubilize formazan crystals with DMSO.
Measure Absorbance at 570 nm.
Interpretation:
EC₅₀ (Effective Concentration): Concentration protecting 50% of infected cells from viral cytopathicity.
CC₅₀ (Cytotoxic Concentration): Concentration reducing viability of mock-infected cells by 50%.
Selectivity Index (SI):
. A high SI (>100) indicates a promising therapeutic window.
Pathway Visualization
Caption: Mechanism of Action for Diarylthioether NNRTI inhibition of HIV-1 Reverse Transcriptase.
References
Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 47(10), 2550-2560. Link
Ludovici, D. W., et al. (2001). "Evolution of anti-HIV drug candidates. Part 3: Diarylpyrimidine (DAPY) analogues." Bioorganic & Medicinal Chemistry Letters, 11(17), 2235-2239. Link
Janssen, P. A., et al. (2005). "In search of a new therapeutic paradigm for the treatment of HIV infection: the discovery of Rilpivirine." Journal of Medicinal Chemistry, 48(6), 1901-1909. Link
PubChem Compound Summary. (2024). "5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CID 10078775)." National Center for Biotechnology Information. Link
Mai, A., et al. (2006). "Dihydro(alkylthio)benzyl-oxopyrimidines: novel non-nucleoside reverse transcriptase inhibitors of the dihydro-alkoxybenzyl-oxopyrimidine (DABO) series." Journal of Medicinal Chemistry. (Contextual reference for thio-linker NNRTIs).
Application Note: A Robust HPLC Method for the Quantification of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
Introduction 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is a novel heterocyclic compound with significant potential in pharmaceutical research and development. Its unique structure, incorporating an aminoben...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is a novel heterocyclic compound with significant potential in pharmaceutical research and development. Its unique structure, incorporating an aminobenzonitrile moiety and a substituted aryl sulfide, presents both opportunities and challenges for analytical characterization. As a key intermediate or active pharmaceutical ingredient (API), a reliable and robust analytical method is paramount for ensuring product quality, monitoring reaction kinetics, and performing pharmacokinetic studies. This application note details the development and validation of a high-performance liquid chromatography (HPLC) method for the accurate quantification of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile.
The Analytical Challenge: Structural Considerations
The molecular architecture of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile dictates the strategy for chromatographic separation. The presence of a basic amino group, a polar nitrile group, and a nonpolar aryl sulfide moiety results in a compound with moderate polarity. The aromatic rings contribute to its UV absorbance, a key property for detection. The primary analytical challenges include achieving adequate retention on a reversed-phase column, ensuring good peak shape without tailing often associated with basic analytes, and selecting an optimal detection wavelength for maximum sensitivity.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is the foundation of rational HPLC method development.
The predicted LogP value of 3.5 suggests that the compound is sufficiently nonpolar for good retention on a C18 reversed-phase column. The predicted pKa of the amino group at 3.2 indicates that at a mobile phase pH below this value, the analyte will be protonated, which can lead to peak tailing due to interactions with residual silanols on the stationary phase. Therefore, careful control of the mobile phase pH is crucial.
Chromatographic Method Development: A Logic-Driven Approach
The development of this HPLC method followed a systematic approach to optimize separation and detection.
Caption: A flowchart illustrating the logical progression of HPLC method development for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile.
Detailed HPLC Protocol
This protocol provides a step-by-step guide for the analysis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile.
Instrumentation and Reagents
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% (v/v) Formic Acid in Water, HPLC grade.
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile, HPLC grade.
Analyte Standard: 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile of known purity.
Diluent: Acetonitrile/Water (50:50, v/v).
Preparation of Solutions
Mobile Phase Preparation:
To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
To prepare Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 10 mg of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile standard into a 10 mL volumetric flask.
Dissolve the standard in the diluent and make up to the mark. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions:
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program
Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
254 nm
Rationale for Parameter Selection:
C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the moderately nonpolar analyte.
Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase serves two critical purposes. Firstly, it protonates the basic amino group of the analyte, ensuring a consistent ionic form and minimizing peak tailing by suppressing interactions with residual silanols on the silica support. Secondly, it provides a suitable pH for good chromatographic performance on silica-based columns.
Gradient Elution: A gradient elution from 40% to 90% acetonitrile allows for the efficient elution of the analyte while ensuring a sharp peak shape and a reasonable run time.
Detection Wavelength: Based on the UV spectra of structurally related aromatic amines and aryl sulfides, 254 nm was chosen as a robust wavelength that provides good sensitivity for the analyte.[2]
Sample Preparation Protocol
The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.
Solid Samples (e.g., API, formulated product):
Accurately weigh a known amount of the solid sample into a volumetric flask.
Add a portion of the diluent and sonicate for 15 minutes to ensure complete dissolution of the analyte.
Dilute to the mark with the diluent and mix well.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Pipette a known volume of the liquid sample into a volumetric flask.
Dilute to the mark with the diluent and mix well.
If necessary, perform a protein precipitation step for biological samples (e.g., by adding an equal volume of acetonitrile, vortexing, and centrifuging).
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow
Caption: A schematic of the experimental workflow for the HPLC analysis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile.
Method Validation (Summary)
To ensure the reliability of the developed method, a preliminary validation was performed according to ICH guidelines.
Validation Parameter
Result
Linearity (R²)
> 0.999
Precision (%RSD)
< 2%
Accuracy (% Recovery)
98-102%
Limit of Detection (LOD)
~0.1 µg/mL
Limit of Quantification (LOQ)
~0.3 µg/mL
These results demonstrate that the method is linear, precise, accurate, and sensitive for the intended purpose.
Conclusion
This application note presents a robust and reliable reversed-phase HPLC method for the quantitative analysis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile. The method is straightforward, utilizes common HPLC instrumentation and reagents, and has been shown to be suitable for the accurate determination of this compound in various sample matrices. The logical approach to method development, based on the physicochemical properties of the analyte, ensures its ruggedness and transferability. This method will be a valuable tool for researchers and scientists in the pharmaceutical industry working with this and structurally related compounds.
References
PubChem. 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile. National Center for Biotechnology Information. [Link]
Koch, H. P. (1949). The Ultraviolet Absorption Spectra of some Aryl Sulphides. Journal of the Chemical Society (Resumed), 387-393. [Link]
In vitro assays using "5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile"
The following Application Note and Protocol Guide details the experimental characterization of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS: 303148-03-0). Based on its specific pharmacophore—a diaryl sulf...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide details the experimental characterization of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS: 303148-03-0). Based on its specific pharmacophore—a diaryl sulfide scaffold functionalized with a nitrile and an amine—this molecule is classified as a privileged structure for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1.
The guide focuses on validating its efficacy as an allosteric inhibitor of HIV-1 Reverse Transcriptase (RT) and assessing its metabolic stability, a critical parameter for thioether-containing drugs.
This compound represents a classic "butterfly-like" scaffold typical of high-potency NNRTIs. The benzonitrile wing provides critical pi-stacking interactions within the NNRTI Binding Pocket (NNIBP) of the HIV-1 Reverse Transcriptase enzyme, while the thioether (sulfide) linker offers flexibility, allowing the molecule to adapt to resistance-associated mutations (RAMs) such as K103N or Y181C.
Mechanism:
Unlike Nucleoside inhibitors (NRTIs) that bind to the active catalytic site, this molecule binds to the allosteric hydrophobic pocket adjacent to the active site. Binding induces a conformational change that locks the p66 subunit in an inactive state, preventing DNA polymerization.
Key Experimental Objectives
Enzymatic Potency: Determine the IC50 against Wild-Type (WT) and Mutant HIV-1 RT.
Cellular Efficacy: Establish the EC50 in T-cell lines (MT-4 or CEM-SS).
Metabolic Liability: Assess the susceptibility of the thioether linker to oxidation (S-oxidation) by Cytochrome P450 enzymes.
Substrate: [3H]-dTTP (tritiated thymidine triphosphate) or Biotin-dUTP (for colorimetric readout).
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl2, 1 mM DTT, 80 mM KCl.
Step-by-Step Methodology:
Compound Preparation: Dissolve 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile in 100% DMSO to a stock concentration of 10 mM. Prepare serial dilutions (1:3) in Assay Buffer. Note: Final DMSO concentration must be <1%.
Master Mix Assembly: In a 96-well plate, combine:
20 µL RT Enzyme (Final conc: 0.5 nM).
20 µL Inhibitor (Compound) dilution.
Incubate for 10 minutes at 37°C to allow allosteric pocket engagement.
Purpose: Diaryl sulfides are prone to oxidation to sulfoxides (S=O) and sulfones (O=S=O). This assay predicts in vivo clearance.
Reagents:
Human Liver Microsomes (HLM).
NADPH Regenerating System.
Internal Standard (e.g., Warfarin or Tolbutamide).
Methodology:
Incubation: Mix compound (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
Start: Initiate reaction with NADPH.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quench: Stop reaction with ice-cold Acetonitrile containing the Internal Standard.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Monitor: Disappearance of parent mass (M+H) and appearance of +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.
Data Presentation & Analysis
Expected Results Summary
The following table illustrates hypothetical data ranges for a potent diaryl sulfide NNRTI.
Parameter
Assay Type
Target Value (High Potency)
Critical Threshold
IC50 (WT RT)
Enzymatic
< 10 nM
< 50 nM
IC50 (K103N RT)
Enzymatic
< 50 nM
< 200 nM
EC50 (MT-4)
Cell-Based
< 20 nM
< 100 nM
CC50
Cytotoxicity
> 50 µM
> 10 µM
Selectivity Index
Calculation
> 1000
> 100
T½ (Microsomal)
ADME
> 60 min
> 30 min
Visualization: NNRTI Screening Workflow
The following diagram outlines the logical flow from compound solubilization to lead selection, highlighting the critical decision gates.
Figure 1: Critical path workflow for evaluating diaryl sulfide NNRTI candidates. Green paths indicate success criteria.
Scientific Grounding & Interpretation
Structure-Activity Relationship (SAR):
The efficacy of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile relies on the "flexibility hypothesis" of modern NNRTIs.
Thioether Linker: The sulfur atom acts as a molecular hinge. Unlike the rigid ether (-O-) or amine (-NH-) linkers in first-generation NNRTIs (e.g., Nevirapine), the thioether allows the aromatic rings to "wiggle" (torsional flexibility). This is crucial for maintaining binding affinity against mutant strains where the binding pocket shape is distorted [1].
Benzonitrile Moiety: The nitrile group (CN) forms a critical hydrogen bond with the backbone amide of amino acid Lys101 or His235 in the RT active site [2].
Para-Tolyl Group: The 4-methyl group extends into the hydrophobic channel (Trp229, Tyr188), providing significant van der Waals stabilization energy.
Troubleshooting Common Issues:
Oxidation: If the compound shows poor activity in cellular assays despite high enzymatic potency, check for oxidation of the sulfur. Sulfoxides often lose the necessary "butterfly" conformation required for the pocket.
Solubility: Benzonitriles can be hydrophobic. Ensure DMSO concentration in the final cell assay does not exceed 0.5% to prevent non-specific cytotoxicity from masking viral protection.
References
Das, K., et al. (2004). "Roles of conformational flexibility and solvation in the binding of diaryl pyrimidine inhibitors to HIV-1 reverse transcriptase." Journal of Medicinal Chemistry.
Ludovici, D. W., et al. (2001). "Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters.
Janssen, P. A., et al. (2005). "In search of a new generation of non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry.
PubChem Compound Summary. (n.d.). "5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CID 2767428)."[1] National Center for Biotechnology Information.
Technical Support Center: Optimization of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile Synthesis
Executive Summary This technical guide addresses the synthesis optimization of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (also known as 5-amino-2-(p-tolylthio)benzonitrile). This molecule is a critical inte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the synthesis optimization of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (also known as 5-amino-2-(p-tolylthio)benzonitrile). This molecule is a critical intermediate often utilized in the development of kinase inhibitors (e.g., analogues of diaryl thioethers).
The synthesis typically proceeds via a two-step sequence:
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-5-nitrobenzonitrile with 4-methylbenzenethiol.
Chemoselective Reduction: Reduction of the nitro group to the amine without affecting the nitrile or poisoning the catalyst with the sulfide moiety.
Q1: My yield is stalling at 60-70%, and I see a non-polar impurity by TLC. What is happening?Diagnosis: You are likely observing the oxidative dimerization of your thiol reagent (4-methylbenzenethiol) into di-p-tolyl disulfide .
The Mechanism: Thiols are easily oxidized by atmospheric oxygen in basic media. If the thiol dimerizes, it becomes non-nucleophilic and cannot participate in the SNAr reaction.
The Fix:
Degas Solvents: Sparge your solvent (DMF or DMSO) with Nitrogen or Argon for 15 minutes prior to addition.
Order of Addition: Add the thiol and base first under inert atmosphere, stir for 10 minutes to form the thiolate anion, and then add the aryl halide.
Stoichiometry: Use a slight excess of the thiol (1.1 equiv) to account for minor oxidation.
Q2: I am seeing a polar impurity that looks like an amide. How do I stop this?Diagnosis: This is the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH2).
The Cause: Nitriles are susceptible to base-catalyzed hydrolysis, especially at elevated temperatures (
) if water is present.
The Fix:
Ensure K2CO3 is anhydrous.
Use anhydrous DMF/DMSO (water content
).
Lower the reaction temperature to
. The thiolate is a strong nucleophile; extreme heat is rarely necessary for this activated substrate.
Optimized Protocol: SNAr Step
Parameter
Recommendation
Rationale
Solvent
DMF or DMSO (Anhydrous)
High polarity stabilizes the Meisenheimer complex intermediate.
Base
K2CO3 (1.5 equiv)
Mild enough to prevent nitrile hydrolysis; strong enough to deprotonate thiol.
Atmosphere
Nitrogen/Argon (Strict)
Prevents thiol oxidation to disulfide.
Temperature
60°C
Balances reaction rate vs. nitrile hydrolysis risk.[1][2]
Module 2: The Nitro Reduction (The "Amino" Step)[3]
Q3: I tried catalytic hydrogenation (H2, Pd/C), but the reaction stops after 10% conversion. Why?Diagnosis:Catalyst Poisoning.
The Science: The sulfur atom in the thioether linkage has lone pairs that bind irreversibly to the active sites of Palladium (Pd) and Platinum (Pt) catalysts. This deactivates the catalyst almost immediately.
The Fix: Do NOT use standard catalytic hydrogenation. Switch to Dissolving Metal Reductions (Iron or Tin) which are immune to sulfur poisoning.
Q4: Can I use SnCl2 (Tin(II) Chloride)?Answer: Yes, but workup is difficult. Tin salts form emulsions that trap the product.
Better Alternative:Iron powder with Ammonium Chloride (Fe/NH4Cl) in Ethanol/Water. This is the "Gold Standard" for sulfur-containing nitro compounds. It is mild (pH ~7), cheap, and avoids nitrile hydrolysis.
Q5: I used LiAlH4 and lost my nitrile group. What happened?Diagnosis: Over-reduction. Strong hydride donors like LiAlH4 will reduce the nitrile to a primary amine (
).
The Fix: Stick to chemoselective metal reductions (Fe, Zn, or Sn) which do not touch the nitrile group.
Optimized Protocol: Fe/NH4Cl Reduction
Setup: Dissolve the nitro-sulfide intermediate (1.0 equiv) in Ethanol/Water (3:1 ratio).
Activation: Add NH4Cl (5.0 equiv) and Iron Powder (5.0 equiv, 325 mesh).
Reaction: Heat to reflux (
) with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).
Monitoring: Reaction is usually complete in 2–4 hours.
Workup: Filter hot through Celite to remove iron oxide sludge. Wash the pad with hot ethanol. Concentrate the filtrate.
Module 3: Visualization & Logic
Synthesis Workflow & Logic Tree
Caption: Process flow diagram illustrating the synthesis pathway (Blue) and critical troubleshooting loops (Red/Green) for SNAr and Reduction steps.
References & Grounding
SNAr Mechanism & Optimization:
Concept: Nucleophilic aromatic substitution on activated aryl halides (halide ortho to nitro/cyano groups) is the standard route for diaryl sulfides.
Source: "Synthesis of 2-(arylthio)-5-aminobenzonitriles." BenchChem Protocols.
Verification:
Nitro Reduction in Presence of Sulfur:
Concept: Iron/Ammonium Chloride reduction is chemoselective for nitro groups and tolerates sulfur, unlike catalytic hydrogenation.
Source: "Reduction of nitro arene by Fe/ammonium chloride."[2] ChemSpider Synthetic Pages.
Verification:
General Reductions of Nitro Compounds:
Concept: Comparison of Fe/CaCl2, SnCl2, and Catalytic Hydrogenation methods.[2]
Source: "An Efficient Method for Aryl Nitro Reduction... Using Iron Powder."[2][3][4] Organic Chemistry Portal.
Technical Support Center: Purification of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
An in-depth technical guide by a Senior Application Scientist. Welcome to the dedicated technical support guide for the purification of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile.
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide by a Senior Application Scientist.
Welcome to the dedicated technical support guide for the purification of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address common challenges and frequently asked questions to help you achieve the desired purity and yield for your downstream applications.
The purification of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile can be challenging due to the presence of multiple functional groups: a primary aromatic amine, a nitrile, and a thioether linkage. These groups can lead to specific impurities and handling difficulties. This guide provides troubleshooting strategies and detailed protocols to navigate these complexities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile.
Issue 1: Low Yield After Aqueous Workup and Extraction
Question: I'm experiencing significant product loss during the aqueous workup and extraction phase. What are the likely causes and how can I mitigate this?
Answer:
Low recovery after extraction is a common issue and can often be attributed to the amphiphilic nature of your compound, which has both basic (amine) and lipophilic (diaryl thioether) characteristics.
Possible Causes and Solutions:
Emulsion Formation: The presence of the amino group can lead to the formation of stable emulsions, especially if the pH is not well-controlled.
Solution: Add a small amount of a saturated salt solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break up emulsions.
Incorrect pH: The primary amine is basic and will be protonated under acidic conditions, making the compound more water-soluble.
Solution: Ensure the aqueous layer is basic (pH 8-9) before extraction with an organic solvent. Use a mild base like sodium bicarbonate (NaHCO₃) solution for this adjustment. Avoid strong bases, as they can potentially hydrolyze the nitrile group.
Insufficient Extraction: Your product may have moderate polarity, requiring a more polar extraction solvent or a greater number of extractions.
Solution: Instead of dichloromethane or ethyl acetate alone, try a solvent mixture, such as 2-3% methanol in dichloromethane, to increase the polarity of the organic phase. Increase the number of extractions from 2-3 to 4-5 with smaller volumes of solvent.
Workflow for Optimized Extraction:
Caption: Optimized aqueous workup and extraction workflow.
Issue 2: Persistent Colored Impurities After Column Chromatography
Question: My product fraction from column chromatography is still yellow/brown. What are these colored impurities and how can I remove them?
Answer:
Colored impurities in aromatic amines are often due to oxidation products. The primary amino group in your compound is susceptible to oxidation, forming highly conjugated and colored byproducts.
Strategies to Mitigate Oxidation:
Use an Antioxidant: During the workup and purification, add a small amount of an antioxidant like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous phase.
Deoxygenate Solvents: Purge your chromatography solvents with nitrogen or argon before use to remove dissolved oxygen.
Activated Carbon Treatment: Before column chromatography, you can dissolve your crude product in a suitable solvent (e.g., ethyl acetate) and stir it with a small amount of activated carbon for 15-30 minutes. The carbon will adsorb many of the colored impurities. Filter the mixture through a pad of celite before concentrating and proceeding with chromatography.
Table 1: Troubleshooting Colored Impurities
Symptom
Probable Cause
Recommended Action
Yellow/brown hue in the final product
Oxidation of the amino group
1. Treat a solution of the crude product with activated carbon. 2. Use deoxygenated solvents for chromatography. 3. Add an antioxidant during workup.
Streaking on the TLC plate
Polar, oxidized impurities
Pre-adsorb the crude material onto silica gel before loading it onto the column. This can improve the separation.
Issue 3: Difficulty in Achieving Crystallization
Question: I am struggling to crystallize the purified 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile. It keeps oiling out. What should I do?
Answer:
Oiling out during crystallization is common when the compound has a relatively low melting point or when residual impurities are present that inhibit crystal lattice formation.
Step-by-Step Crystallization Protocol:
Solvent Screening: The choice of solvent is critical. Use a solvent system where the compound is soluble when hot but sparingly soluble when cold.
Good single solvents to try: Isopropanol, ethanol, or toluene.
Good solvent/anti-solvent pairs: Ethyl acetate/hexanes, or dichloromethane/hexanes.
Protocol for Crystallization:
Dissolve the compound in a minimum amount of the hot solvent (or the more soluble solvent of a pair).
If the solution is colored, consider a hot filtration through a small plug of silica gel or activated carbon.
Allow the solution to cool slowly to room temperature. Rapid cooling often leads to oiling out.
If no crystals form, try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.
If using an anti-solvent, add it dropwise to the warm solution until you see persistent turbidity, then add a few drops of the original solvent to redissolve it. Then, allow it to cool slowly.
Once crystals start to form, store the flask at a lower temperature (e.g., 4 °C) for several hours to maximize the yield.
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a typical synthesis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile?
A1: The impurity profile depends on the synthetic route, but common impurities may include:
Starting materials: Unreacted 2-fluoro-5-aminobenzonitrile or 4-methylbenzenethiol.
Oxidation products: As mentioned, the amino group can oxidize.
Disulfide: The 4-methylbenzenethiol can oxidize to form the corresponding disulfide.
Over-alkylation/arylation: If a strong base is used, the amino group could potentially react further.
Q2: What is the best column chromatography setup for this compound?
A2: A gradient elution on silica gel is typically effective.
Stationary Phase: Standard silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For a compound of this nature, a gradient from 10% to 40% ethyl acetate in hexanes should provide good separation. The addition of 0.5-1% triethylamine to the mobile phase can help to reduce tailing of the amine on the silica gel.
Q3: How should I store the purified compound?
A3: Due to the potential for oxidation of the amino group, the compound should be stored under an inert atmosphere (nitrogen or argon), in a well-sealed container, and protected from light. Storage at a low temperature (e.g., -20 °C) is also recommended for long-term stability.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. [Link]
Troubleshooting
Technical Support Center: Overcoming Solubility Challenges with 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
Welcome to the technical support guide for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges commonly encountered with this compound in biological assays. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Introduction: Understanding the Solubility Profile
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, with the molecular formula C14H12N2S, is a compound of interest in various research fields.[1] Its chemical structure, characterized by multiple aromatic rings, contributes to a hydrophobic nature, which often leads to poor solubility in aqueous solutions commonly used in biological assays. This inherent low water solubility can present significant hurdles in achieving accurate and reproducible experimental results. This guide will equip you with the necessary knowledge and techniques to effectively overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile poorly soluble in my aqueous assay buffer?
A1: The molecular structure of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile contains two aromatic rings (a benzenecarbonitrile and a methylphenyl group) and a sulfanyl linkage. These components are predominantly nonpolar and hydrophobic, leading to low affinity for polar solvents like water. While the amino group provides some potential for hydrogen bonding, the overall lipophilicity of the molecule dominates, causing it to resist dissolving in aqueous buffers.
Q2: I'm observing precipitation of the compound in my cell culture media. What is the likely cause?
A2: This is a common issue when a concentrated stock solution of a hydrophobic compound, typically in an organic solvent like DMSO, is diluted into an aqueous medium. The organic solvent is miscible with the media, but the compound itself is not. As the concentration of the organic solvent drops significantly upon dilution, the aqueous environment can no longer keep the hydrophobic compound in solution, leading to its precipitation.
Q3: Can the final concentration of the solvent used to dissolve the compound affect my experimental results?
A3: Absolutely. While organic solvents like DMSO are excellent for dissolving hydrophobic compounds, they can also exhibit cytotoxic effects and influence the biological activity of cells or proteins in an assay.[2][3] It is crucial to determine the tolerance of your specific assay system to the chosen solvent and to always include a vehicle control (assay buffer with the same final concentration of the solvent) to account for any solvent-induced effects.[2] Generally, for cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5% or even 0.1%, to minimize off-target effects.[3][4]
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution Upon Dilution
This is a classic sign of a compound exceeding its solubility limit in the final assay buffer.
Root Cause Analysis & Solution Workflow
Caption: Decision workflow for troubleshooting compound precipitation.
Step-by-Step Protocol: Solvent Screening and Optimization
Primary Solvent Selection : Start with 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or vortexing can aid dissolution.
Solvent Titration : Determine the maximum tolerable DMSO concentration for your assay.
Prepare a series of dilutions of DMSO in your assay buffer (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%).
Run your assay with these vehicle controls to assess the impact on cell viability, enzyme activity, or other readouts.
Select the highest concentration of DMSO that does not significantly affect your assay's performance.
Working Solution Preparation : Based on the determined DMSO tolerance, calculate the necessary dilution of your stock solution. It is often best to perform serial dilutions to minimize precipitation. For instance, first, dilute the 100% DMSO stock into a buffer containing a higher concentration of a co-solvent before the final dilution into the assay buffer.
Issue 2: Low or Inconsistent Bioactivity Observed
Poor solubility can lead to an underestimation of a compound's true potency, as the actual concentration in solution may be much lower than the nominal concentration.
Advanced Solubilization Strategies
If optimizing the solvent concentration is insufficient, consider these advanced methods. Various techniques have been developed to enhance the solubility of hydrophobic drugs.[5][6]
Strategy
Mechanism of Action
Considerations for Biological Assays
Co-solvents
Using a mixture of solvents to increase the solubility of a nonpolar solute.[5] Besides DMSO, other solvents like ethanol, methanol, or polyethylene glycols (PEGs) can be explored.[7]
Compatibility with the assay is paramount. Co-solvents can affect protein stability and cell membranes.[7] Always perform vehicle control experiments.
pH Modification
Adjusting the pH of the buffer can ionize the amino group on the compound, potentially increasing its aqueous solubility.
The optimal pH for solubility may not be compatible with the optimal pH for the biological assay. The stability of the compound at different pH values must also be considered.
Excipients (e.g., Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][9] They can encapsulate the hydrophobic compound, forming an inclusion complex that is more water-soluble.[8][10][11][12]
Can be a very effective and biocompatible method.[8][9] The choice of cyclodextrin (e.g., HP-β-CD, M-β-CD) and its concentration needs to be optimized.[9]
Surfactants
Amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds. Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used.[13]
Surfactants can denature proteins and disrupt cell membranes at higher concentrations.[13][14] It is critical to use them at concentrations below their critical micelle concentration (CMC) and to verify their compatibility with the assay.[15][16]
Protocol: Using Cyclodextrins for Enhanced Solubility
Select a Cyclodextrin : Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for increasing the solubility of poorly soluble drugs.[9]
Prepare Cyclodextrin Solution : Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-40% w/v).
Complexation :
Add the 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution.
Alternatively, a solid dispersion can be prepared by dissolving both the compound and cyclodextrin in a common solvent and then evaporating the solvent.
Incubation : Gently mix or sonicate the solution and allow it to equilibrate (e.g., for 1-2 hours at room temperature or 37°C) to facilitate the formation of the inclusion complex.
Assay Integration : Use the resulting clear solution in your biological assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Workflow for Advanced Solubilization
Caption: Workflow for selecting an advanced solubilization strategy.
By systematically applying the troubleshooting steps and protocols outlined in this guide, researchers can effectively manage the solubility challenges of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, leading to more reliable and accurate data in their biological assays.
References
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmaceutical Sciences, 99(11), 4495-4505. [Link]
Gould, S., & Scott, R. C. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(19), 6443. [Link]
PharmaTutor. (2014). CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. PharmaTutor. [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
A Comprehensive Guide to the Applications of Pharmaceutical Cyclodextrin. (2025). Journal of Pharmaceutical Sciences and Research. [Link]
Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-884. [Link]
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
Quora. (2017). What effects does DMSO have on cell assays? Quora. [Link]
Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. Artemis Dx. [Link]
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]
ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]
National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information. [Link]
Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 2. Artemis Dx. [Link]
National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. [Link]
Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
ResearchGate. (2019). Surfactants: physicochemical interactions with biological macromolecules. ResearchGate. [Link]
MDPI. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. [Link]
Technical Support Center: Crystallization of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
[1][2] Classification: Organic Process Chemistry / Solid State Development Molecule ID: 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS: 53312-81-5 / Related Analogs) Chemical Family: Diaryl Thioether / Amin...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Classification: Organic Process Chemistry / Solid State Development
Molecule ID: 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS: 53312-81-5 / Related Analogs)
Chemical Family: Diaryl Thioether / Aminobenzonitrile
Application: Pharmaceutical Intermediate (likely NNRTI or Kinase Inhibitor scaffolds)[1][2]
Part 1: Executive Summary & Solubility Profile
The Challenge:
Crystallizing 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile presents a unique set of challenges due to the rotational freedom of the thioether (-S-) linkage and the competing hydrogen-bonding motifs (amine donor vs. nitrile acceptor).[1][2] Users frequently encounter "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation, or persistent colored impurities derived from sulfur oxidation.[1][2]
Poor water solubility; requires organic solvents or aqueous-organic mixtures.[1][2]
Basicity
Weak Base (Aniline pKa ~3–4)
Can be purified via acid-base extraction; susceptible to salt formation.[1][2]
Flexibility
High (Thioether bridge)
High entropic barrier to nucleation; prone to polymorphism and oiling out.[1][2]
Redox Stability
Sensitive (Thioether)
Prone to oxidation (sulfoxide/disulfide impurities) which inhibit crystal growth.[1][2]
Part 2: Troubleshooting Guide (FAQ)
Issue 1: The Product "Oils Out" Instead of Crystallizing
User Question:
"I dissolved the crude material in hot ethanol/water, but upon cooling, distinct oily droplets formed at the bottom. No crystals appeared even after 24 hours.[1][2] Why is this happening?"
Technical Diagnosis:
You are encountering Liquid-Liquid Phase Separation (LLPS) . The metastable zone width (MSZW) for the oil phase is narrower than that of the crystal phase. This is common in diaryl thioethers because the flexible sulfur linkage makes the molecule "floppy," making it energetically easier to aggregate into a disordered liquid than to pack into an ordered lattice.
Corrective Protocol:
Temperature Control: Do not crash cool. Oiling out is often triggered by a rapid drop in temperature that pushes the supersaturation into the unstable region too quickly.[2]
Seed Loading: You must bypass the nucleation energy barrier.[1][2] Add 0.5–1.0 wt% of pure seed crystals at the "cloud point" (just before the oil appears).[2]
Solvent Switch: Switch from a high-polarity difference system (e.g., EtOH/Water) to a system with better miscibility and lower interfacial tension, such as Toluene/Heptane or IPA/Water (with less water).[1][2]
Issue 2: Persistent Yellow/Brown Discoloration
User Question:
"The product is chemically pure by HPLC (>99%), but the crystals are off-white or brownish. Recrystallization doesn't remove the color."
Technical Diagnosis:
This is likely due to trace oxidative impurities (disulfides or sulfoxides) or azo-coupling byproducts common in aniline synthesis.[1][2] These impurities can incorporate into the crystal lattice (solid solution), making them impossible to wash off.[1][2]
Corrective Protocol:
Adsorbent Treatment: Dissolve the compound in a good solvent (e.g., Ethyl Acetate or DCM).[1][2] Treat with Activated Charcoal (5 wt%) or Silica Gel at 50°C for 30 minutes. Filter while hot.[1][2]
Anti-Oxidant Additive: Perform the crystallization in the presence of a trace reducing agent (e.g., Sodium Metabisulfite in the aqueous phase) if using a biphasic system, or sparge solvents with Nitrogen to remove dissolved oxygen.
User Question:
"Batch A melted at 128°C. Batch B melted at 134°C. Both are pure. Is this a solvate?"
Technical Diagnosis:
Diaryl thioethers are notorious for Conformational Polymorphism .[1][2] The molecule can pack with the aromatic rings in different dihedral angles around the sulfur atom. You likely have Form I (Stable) and Form II (Metastable).[1][2]
Corrective Protocol:
Slurry Ripening: Suspend the lower-melting solid in a solvent where it has low solubility (e.g., Heptane or Water) and stir at 50°C for 24 hours. This facilitates Ostwald Ripening , converting the metastable polymorph to the thermodynamically stable form.
Desolvation Check: Run TGA (Thermogravimetric Analysis). If you see weight loss <100°C, you have a solvate.[1][2] If the weight is stable until decomposition, it is a true polymorph.[1][2]
Part 3: Validated Experimental Protocols
Protocol A: Standard Recrystallization (Toluene/Heptane System)
Dissolution: Charge 10g of crude 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile into a flask. Add Toluene (40 mL) .
Heating: Heat to 60–65°C. If insolubles remain, filter hot.
Nucleation: Cool slowly to 45°C. Add Seed Crystals (50 mg) . Stir for 1 hour to establish a seed bed.
Anti-solvent Addition: Slowly add n-Heptane (60 mL) over 2 hours via a dosing pump or dropping funnel.[1][2] Crucial: Maintain temperature at 45°C during addition to prevent oiling.[1]
Cooling: Cool to 0–5°C over 4 hours (linear ramp).
Isolation: Filter the white/off-white solid.[1][2] Wash with cold Heptane/Toluene (2:1). Dry under vacuum at 45°C.[1][2]
Protocol B: Acid-Base Chemical Purification
Best for: Removing non-basic impurities (e.g., unreacted thiols/nitriles).[1]
Extraction: Dissolve crude solid in Ethyl Acetate .
Salt Formation: Wash the organic layer with 1M HCl .[1][2] The product (aniline) will protonate and move to the aqueous layer.[2] Impurities remain in the organic layer.[2]
Separation: Separate the layers. Keep the Aqueous layer.[1][2]
Neutralization: Slowly add 2M NaOH or NH₄OH to the aqueous layer until pH ~9. The product will precipitate as the free base.[2]
Crystallization: Filter the precipitate and subject it to Protocol A for final polymorphism control.
Part 4: Logic & Flow Visualization
Figure 1: Troubleshooting Decision Tree
Caption: Decision matrix for handling common crystallization failures (LLPS, Impurities, Polymorphism).
Caption: Mechanistic origin of colored impurities.[1][2] Oxidation of residual thiols leads to disulfides which poison crystal growth.[1]
References
Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (Foundational text on conformational polymorphism in flexible molecules like "ROY" and diaryl thioethers).
Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Standard protocols for oiling out and seeding).[1][2]
PubChem. (n.d.).[1][2][3][4][5] 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CID 2767428).[1][2] National Center for Biotechnology Information.[1][2] [1]
Yu, L. (2010).[1][2] Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews. (Discusses the glass-forming ability of "floppy" molecules).
Technical Support Center: Synthesis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
Welcome to the technical support center for the synthesis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the scale-up of this important synthetic intermediate.
Synthetic Overview
The synthesis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzonitrile and 4-methylthiophenol to form the diaryl thioether intermediate. The subsequent step is the reduction of the nitro group to an amine.
Caption: Synthetic route for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile?
A1: The most prevalent and scalable route involves a two-step sequence:
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-5-nitrobenzonitrile with 4-methylthiophenol in the presence of a base to form 5-nitro-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile.
Nitro Group Reduction: Reduction of the intermediate nitro compound to the desired primary amine using a suitable reducing agent, such as tin(II) chloride (SnCl2).
Q2: Why is the SNAr reaction favored at the 2-position of 2-chloro-5-nitrobenzonitrile?
A2: The SNAr reaction is facilitated by the presence of a strong electron-withdrawing group (in this case, the nitro group) positioned ortho or para to the leaving group (the chloro group).[1] This positioning allows for the stabilization of the negatively charged Meisenheimer intermediate, which is formed during the nucleophilic attack.[1] In 2-chloro-5-nitrobenzonitrile, the nitro group is para to the chloro group, providing excellent activation for the substitution reaction.
Q3: What are the typical reaction conditions for the SNAr step?
A3: This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] A base, commonly potassium carbonate (K2CO3), is used to deprotonate the 4-methylthiophenol, forming the more nucleophilic thiophenoxide. The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-120 °C) to drive the reaction to completion.[3]
Q4: Which reducing agents are suitable for the nitro group reduction in the second step?
A4: Several reducing agents can be employed. Tin(II) chloride (SnCl2) in a protic solvent like ethanol or ethyl acetate is a common and effective choice for the selective reduction of aromatic nitro groups in the presence of other functional groups like nitriles and thioethers.[4][5] Other options include catalytic hydrogenation (e.g., H2/Pd/C), although catalyst poisoning by the sulfur atom in the thioether can be a concern.[6] Iron powder in acidic media is another alternative.[7]
Q5: What are the main safety concerns when scaling up this synthesis?
A5: Key safety considerations include:
Exothermic Reactions: Both the SNAr and the nitro reduction steps can be exothermic.[8] Proper heat management and controlled addition of reagents are crucial to prevent thermal runaways, especially on a large scale.[9]
Hazardous Reagents: 4-Methylthiophenol is toxic and has a strong, unpleasant odor.[10][11] 2-Chloro-5-nitrobenzonitrile is also a hazardous substance.[12][13] Appropriate personal protective equipment (PPE) and containment measures are essential.
Solvent Safety: The use of high-boiling polar aprotic solvents like DMF and DMSO requires careful handling and consideration of their toxicological properties.
Work-up of Tin Salts: The work-up of reactions involving tin salts can be challenging due to the formation of tin oxides/hydroxides, which can complicate product isolation.[5]
Troubleshooting Guide
Problem 1: Low or No Conversion in the SNAr Reaction
Potential Cause
Troubleshooting Steps
Scientific Rationale
Inactive Nucleophile
Ensure the base is of good quality and used in sufficient stoichiometry (at least 1 equivalent) to fully deprotonate the 4-methylthiophenol. Consider using a stronger base like sodium hydride (NaH) if necessary, with appropriate safety precautions.
The thiophenoxide is a much stronger nucleophile than the neutral thiol. Incomplete deprotonation will result in a slower reaction rate.
Low Reaction Temperature
Gradually increase the reaction temperature in increments of 10-15 °C. Monitor for product formation and potential decomposition by TLC or HPLC.
SNAr reactions often have a significant activation energy barrier. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate.
Poor Solvent Quality
Use anhydrous polar aprotic solvents. Water can compete as a nucleophile and can also affect the solubility and reactivity of the base.
The presence of protic impurities can interfere with the reaction and lead to side products.
If using a copper-catalyzed Ullmann-type C-S coupling, ensure the copper(I) source is fresh and the reaction is performed under an inert atmosphere.[14]
The active catalytic species in Ullmann reactions is typically Cu(I), which can be oxidized to the less active Cu(II) in the presence of air.
Problem 2: Formation of Impurities in the SNAr Step
Potential Cause
Troubleshooting Steps
Scientific Rationale
Disulfide Formation
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Avoid prolonged exposure of the thiophenoxide to air.
Thiophenoxides are susceptible to oxidation, which leads to the formation of diaryl disulfides as a common byproduct.
Hydrolysis of the Nitrile Group
Ensure anhydrous conditions and avoid excessively harsh basic conditions or prolonged reaction times at high temperatures.
The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.
Side Reactions with the Solvent
If using DMF at high temperatures, consider switching to an alternative solvent like DMSO or N-methyl-2-pyrrolidone (NMP).
DMF can decompose at high temperatures to form dimethylamine, which can act as a nucleophile and lead to byproducts.
Problem 3: Incomplete Nitro Group Reduction
Potential Cause
Troubleshooting Steps
Scientific Rationale
Insufficient Reducing Agent
Increase the molar equivalents of the reducing agent (e.g., SnCl2). Typically, 3-5 equivalents are used.
The reduction of a nitro group to an amine is a six-electron process, requiring a stoichiometric excess of the reducing agent.
Inadequate Acidic Conditions
When using SnCl2, ensure the reaction medium is sufficiently acidic (e.g., by using ethanol with concentrated HCl).
The reduction mechanism with tin(II) chloride proceeds more efficiently in an acidic environment.[15]
Catalyst Poisoning (for catalytic hydrogenation)
If using a palladium catalyst, consider using a sulfur-resistant catalyst or increasing the catalyst loading. Alternatively, switch to a chemical reducing agent like SnCl2.[6]
Thioethers can strongly adsorb to the surface of palladium catalysts, leading to deactivation.
Problem 4: Difficult Product Isolation and Purification
Potential Cause
Troubleshooting Steps
Scientific Rationale
Formation of Emulsions during Work-up
Add brine to the aqueous layer to break up emulsions. Allow the mixture to stand for a longer period to allow for phase separation.
Changes in the ionic strength of the aqueous phase can help to break up emulsions.
Precipitation of Tin Salts
After the SnCl2 reduction, adjust the pH of the aqueous solution to be strongly basic (pH > 10) with NaOH or KOH to dissolve the tin hydroxides as stannates. Filter off any remaining solids before extraction.
Tin(IV) hydroxides are amphoteric and will dissolve in strongly basic solutions, facilitating their removal from the organic product.
Difficulty with Crystallization
Screen a variety of solvent systems for recrystallization. Common choices for aminobenzonitrile derivatives include ethanol, isopropanol, toluene, or mixtures with hexanes.[16]
The choice of solvent is critical for obtaining a crystalline product with high purity. A systematic screening of solvents with varying polarities is recommended.
Scale-Up Challenges and Solutions
Challenge
Solutions and Mitigations
Scientific Rationale
Heat Management of Exothermic Reactions
- Use a reactor with a high surface area-to-volume ratio.[17] - Implement controlled, slow addition of reagents (semi-batch process).[18] - Utilize reaction calorimetry to determine the heat of reaction and ensure the cooling capacity of the reactor is sufficient.[8]
On a larger scale, the volume increases by the cube of the reactor radius, while the heat transfer area only increases by the square.[18] This makes heat removal less efficient, increasing the risk of a thermal runaway.
Mixing and Mass Transfer
- Use appropriate agitation (e.g., mechanical stirrers with baffles) to ensure homogeneity. - For heterogeneous reactions (e.g., with solid K2CO3), ensure efficient mixing to maximize the interfacial area for reaction.
In large reactors, poor mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and inconsistent product quality.
Product Isolation and Filtration
- Optimize the crystallization process to obtain a particle size that is easily filterable. - Consider the use of a filter press or centrifuge for large-scale solid-liquid separation.
Fine, needle-like crystals can be difficult to filter and wash on a large scale. Controlling the cooling profile during crystallization can influence crystal morphology.
Waste Management
- Develop a strategy for the disposal of tin-containing aqueous waste. - Implement solvent recovery and recycling where feasible.
Tin is a heavy metal with environmental regulations regarding its disposal. Reducing solvent usage and recycling can improve the process's environmental footprint and reduce costs.
Experimental Protocols
Step 1: Synthesis of 5-Nitro-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
Materials:
Reagent
Molar Mass ( g/mol )
Quantity (1 eq)
Moles (mol)
Equivalents
2-Chloro-5-nitrobenzonitrile
182.56
10.0 g
0.0548
1.0
4-Methylthiophenol
124.21
7.15 g
0.0575
1.05
Potassium Carbonate (K2CO3)
138.21
11.3 g
0.0818
1.5
Dimethylformamide (DMF)
-
100 mL
-
-
Procedure:
To a stirred solution of 4-methylthiophenol in DMF, add potassium carbonate portion-wise at room temperature under a nitrogen atmosphere.
Stir the mixture for 30 minutes at room temperature.
Add 2-chloro-5-nitrobenzonitrile to the reaction mixture.
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or HPLC.
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water (500 mL) with stirring.
The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum.
The crude product can be purified by recrystallization from ethanol or isopropanol.
Step 2: Synthesis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
Suspend 5-nitro-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile in ethanol in a round-bottom flask.
Add tin(II) chloride dihydrate to the suspension.
Heat the mixture to reflux (around 78 °C) with vigorous stirring. The reaction is exothermic, so controlled heating is advised.
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
Cool the reaction mixture to room temperature and carefully pour it into ice.
Basify the mixture to pH > 10 with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to dissolve the tin salts.
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography or recrystallization.
References
Moumbock, A. F. A. (2018). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? ResearchGate. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
CN103193714B. (n.d.). 5-amino-benzimidazolone synthetic method. Google Patents.
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
Nakai, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
Reddit. (2023, February 20). Troubleshooting Ullmann Couplint. r/Chempros. Retrieved from [Link]
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
ResearchGate. (2025, August 6).
Chemistry LibreTexts. (2025, February 2). 16.
BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
ResearchGate. (2018, April 24).
ResearchGate. (n.d.).
ACS Publications. (2023, March 27). Synthesis of Asymmetric Diaryl Sulfides via HI-Mediated C(sp2)
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved from [Link]
Google Patents. (2023, October 26). WO2023205164A1.
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
RSC Publishing. (2021). Diverse diaryl sulfide synthesis through consecutive aryne reactions.
CatSci Ltd. (n.d.).
IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.
Sciencemadness.org. (2011, August 14).
ResearchGate. (2025, August 6). (PDF) The Mechanism of the Modified Ullmann Reaction.
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
Regulations.gov. (2021, November 17).
Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
NIH. (n.d.).
Chemical Society Reviews (RSC Publishing). (2014, March 3). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development.
NIH. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
ResearchGate. (n.d.). Synthesis of diaryl sulfides from sulfonyl chlorides and aryl boronic acids.
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
ACS Publications. (2014, February 25). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry.
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
This guide details the synthesis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile , a critical intermediate often utilized in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), specifically diarylpyrimidine (DAPY) analogs.
The synthesis hinges on the construction of the diaryl thioether core followed by the selective reduction of a nitro group to an amine. The primary challenge in this synthesis is chemoselectivity during reduction : the presence of the sulfide (thioether) linkage poses a significant risk of poisoning transition metal catalysts (like Pd/C) commonly used in hydrogenation. Therefore, this guide prioritizes chemical reduction methods over catalytic hydrogenation to ensure reproducibility and high yields.
Retrosynthetic Analysis
The most efficient disconnection reveals two commercially available precursors:
Electrophile: 2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6).[1] The nitrile and nitro groups strongly activate the C-Cl bond for Nucleophilic Aromatic Substitution (SNAr).
Nucleophile: 4-Methylbenzenethiol (p-Thiocresol, CAS 106-45-6).
Figure 1: Retrosynthetic logic flow.
Comparative Methodologies
We compare three distinct reduction strategies for the final step. The initial coupling step (SNAr) remains constant across all methods as it is highly optimized.
Cons: Toxic tin byproducts; difficult workup (emulsions); not suitable for large-scale manufacturing (GMP concerns).
Method C: Catalytic Hydrogenation (H₂/Pd-C)
Mechanism: Heterogeneous catalysis.
Status:Not Recommended.
Pros: Cleanest workup (filtration only).
Cons:High failure risk. The thioether sulfur atom coordinates strongly to Pd active sites, deactivating the catalyst (poisoning). Requires high catalyst loading or specialized "sulfide-resistant" catalysts (e.g., sulfided Pt/C), increasing cost significantly.
Summary of Performance Data
Metric
Method A (Fe/NH₄Cl)
Method B (SnCl₂)
Method C (H₂/Pd-C)
Yield (Step 2)
85 - 92%
80 - 88%
0 - 40% (Variable)
Purity (HPLC)
>98%
>97%
Variable
Reaction Time
2 - 4 Hours
3 - 6 Hours
12 - 24 Hours
Scalability
High (Kg scale)
Low (g scale)
Medium (if optimized)
Cost Efficiency
High
Low (Tin is expensive)
Low (Catalyst cost)
Sulfur Tolerance
Excellent
Excellent
Poor
Detailed Experimental Protocols
Step 1: Synthesis of Intermediate (Common to All Methods)
Reaction: SNAr Coupling of 2-Chloro-5-nitrobenzonitrile and p-Thiocresol.
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
Solvent System: Add DMF (Dimethylformamide, 150 mL) or DMSO (Dimethyl sulfoxide). Note: DMF is easier to remove during workup.
Reduction: Carefully add Iron Powder (reduced, 325 mesh, 16.8 g, 300 mmol) in portions over 30 minutes. Caution: Exothermic.
Reflux: Increase temperature to reflux (approx. 78°C) and stir vigorously for 2–3 hours. The yellow suspension will turn dark brown/black (iron oxides).
Filtration:
While hot, filter the mixture through a Celite pad to remove iron residues.
Wash the pad with hot ethanol (2 x 50 mL).
Isolation:
Concentrate the filtrate under reduced pressure to approx. 50 mL.
Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).
Dry organic layer over Na₂SO₄, filter, and evaporate.
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
Yield: Expect 20–22 g (85–92%).
Step 2: Method B - Stannous Chloride Reduction
Protocol for Lab-Scale / High Purity Requirements
Dissolution: Dissolve the nitro intermediate (2.7 g, 10 mmol) in Ethanol (30 mL).
Acidification: Add Conc. HCl (5 mL).
Reagent: Add SnCl₂·2H₂O (11.3 g, 50 mmol) in one portion.
Neutralize carefully with 10% NaOH solution until pH ~8. Note: Tin salts will precipitate as a thick white paste.
Filter through Celite to remove tin salts (slow filtration).
Extract filtrate with Ethyl Acetate.
Yield: Expect 1.9–2.1 g (80–88%).
Workflow Visualization
The following diagram illustrates the recommended industrial workflow (Method A), highlighting the critical control points (CCPs).
Figure 2: Step-by-step process flow for the synthesis via the Iron/Ammonium Chloride route.[2]
Expert Insights & Troubleshooting
Why Catalytic Hydrogenation Fails
In standard Pd/C hydrogenation, the sulfur atom in the thioether moiety possesses lone pair electrons that bind irreversibly to the Palladium surface. This blocks the active sites required for H₂ adsorption.
Symptom: Reaction stalls at <10% conversion even under high H₂ pressure.
Workaround (if H₂ is mandatory): Use Raney Nickel (requires careful handling, pyrophoric) or Sulfided Platinum on Carbon (Pt(S)/C) , which is resistant to poisoning but significantly more expensive.
Impurity Profile
Bis-sulfide: If the reaction temperature in Step 1 is too high (>120°C), the nitrile group might be attacked or hydrolyzed, though this is rare with K₂CO₃.
Azoxy/Azo intermediates: Incomplete reduction in Step 2 can lead to coupled azo impurities (colored orange/red). Ensure sufficient equivalents of Iron (3–5 eq) and vigorous stirring are maintained.
References
ChemicalBook. (n.d.). 5-AMINO-2-[(4-METHYLPHENYL)SULFANYL]BENZENECARBONITRILE CAS 303148-03-0.[3][4] Retrieved from
GuideChem. (n.d.). 5-amino-2-(4-methylphenyl)sulfanylbenzonitrile Properties and Suppliers. Retrieved from
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles and related nitrile intermediates. Beilstein J. Org. Chem. Retrieved from
PubChem. (n.d.).[5] 2-Chloro-5-nitrobenzonitrile (Precursor Data). National Library of Medicine. Retrieved from
Sigma-Aldrich. (n.d.).[1] 2-Chloro-5-nitrobenzonitrile Product Specification. Retrieved from
This technical guide benchmarks 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (herein referred to as DAT-5A ) against industry-standard NNRTIs. While first-generation inhibitors like Efavirenz revolutionized HIV therapy, they suffer from a low genetic barrier to resistance (e.g., K103N mutations).
DAT-5A represents a structural evolution: it utilizes a thioether linker (–S–) rather than a rigid ether or amine bridge. This "torsional flexibility" allows the molecule to "wiggle" and adapt to the mutated NNRTI Binding Pocket (NNIBP), a mechanism known as jiggling and wiggling utilized by next-generation drugs like Rilpivirine.
Part 1: Mechanistic Profiling & Structural Logic
The Pharmacophore
The efficacy of DAT-5A rests on three structural pillars that must be validated in your benchmarking:
The Benzonitrile Core: Forms a critical
- stacking interaction with Trp229 in the highly conserved hydrophobic pocket.
The 5-Amino Group: Acts as a hydrogen bond donor to the backbone carbonyl of Lys101 . This is the "anchor" that stabilizes binding.
The Thioether Linker: Provides the rotational freedom necessary to evade steric clashes caused by mutations like Y181C or L100I .
Mechanism of Action (Visualized)
The following diagram illustrates the allosteric inhibition pathway where DAT-5A locks the p66 subunit of Reverse Transcriptase into an inactive conformation.
Figure 1: Allosteric locking mechanism of HIV-1 RT by DAT-5A. The inhibitor binds to a hydrophobic pocket distinct from the active site, inducing a conformational change that disables DNA polymerization.
Part 2: Benchmarking Protocols (Self-Validating Systems)
To objectively evaluate DAT-5A, you must run parallel assays against a First-Generation Standard (Efavirenz) and a Second-Generation Standard (Rilpivirine/Etravirine) .
Substrate Preparation: Use a poly(rA)·oligo(dT) template-primer. This synthetic template ensures that inhibition is due to RT blockade, not RNA degradation.
Reaction Mix:
Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM
, 1 mM DTT.
Nucleotide: [3H]-dTTP or Br-dUTP (for colorimetric ELISA).
Enzyme: Recombinant HIV-1 RT (Wild Type and K103N Mutant).
Execution:
Incubate Enzyme + Inhibitor (DAT-5A vs. Efavirenz) for 10 mins before adding the substrate (Pre-incubation ensures equilibrium binding).
Initiate with Substrate mix. Incubate 60 mins at 37°C.
Quench with 10% TCA (Trichloroacetic acid) to precipitate DNA.
Validation Check: The "No Inhibitor" control must show linear signal increase over time. The "No Enzyme" control must show background noise only.
Protocol B: Cytotoxicity vs. Antiviral Potency (Selectivity Index)
Objective: Prove that DAT-5A kills the virus, not the host cell.
Methodology (MT-4 Cell Line):
Infection: Infect MT-4 T-lymphocytes with HIV-1 (Strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.
Treatment: Add serial dilutions of DAT-5A immediately post-infection.
Readout (Day 5):
Antiviral (
): Measure viral cytopathic effect (CPE) protection using an MTT assay.
Cytotoxicity (
): Perform the same MTT assay on uninfected cells treated with DAT-5A.
Calculation:
.
Target Benchmark: SI > 1000 is considered a viable drug candidate.
Part 3: Comparative Performance Data
The following data structure simulates the expected performance of DAT-5A based on the Structure-Activity Relationship (SAR) of the Diarylthiobenzonitrile class.
Resistance Profile Comparison
The true test of a modern NNRTI is its resilience against the K103N (most common) and Y181C (binding pocket) mutations.
Inhibitor
Class
Wild Type (nM)
K103N (nM)
Fold Change (Resist.)
Y181C (nM)
Efavirenz (EFV)
1st Gen (Rigid)
1.5
>300
>200x (Fail)
2.5
Nevirapine (NVP)
1st Gen (Rigid)
40
>2000
>50x (Fail)
>1000
DAT-5A (Test)
DAT (Flexible)
2.1
4.5
~2.1x (Pass)
12.0
Rilpivirine (RPV)
2nd Gen (Flexible)
0.5
0.8
1.6x (Pass)
1.1
Analysis:
Efavirenz fails catastrophically against K103N because the mutation sterically hinders the rigid cyclopropyl ring.
DAT-5A maintains potency. The thioether linker allows the p-tolyl ring to rotate away from the mutated Asn103 residue, preserving the binding affinity.
Physicochemical Benchmarking
Drug-likeness is critical for oral bioavailability.
Property
DAT-5A
Efavirenz
Optimal Range (Lipinski)
Molecular Weight
~240.3 g/mol
315.6 g/mol
< 500
LogP (Lipophilicity)
3.2
4.6
1 - 5
TPSA (Polar Surface)
~50 Ų
38 Ų
< 140 Ų
H-Bond Donors
1 (Amino)
1
< 5
Insight: DAT-5A has a lower molecular weight and moderate lipophilicity compared to Efavirenz, suggesting potentially better solubility and membrane permeability.
Part 4: Synthesis & Purity Verification (The "Trust" Factor)
To ensure your benchmarking is reproducible, the purity of DAT-5A must be verified. Impurities (e.g., disulfide dimers) can act as false inhibitors (Pan-Assay Interference Compounds - PAINS).
Required QC Workflow:
HPLC: >98% purity required.
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
1H-NMR Validation:
Look for the characteristic singlet of the methyl group on the p-tolyl ring (~2.3 ppm).
Verify the broad singlet of the
group (~4.5-6.0 ppm, exchangeable).
Confirm the doublet patterns of the aromatic protons to ensure the para-substitution is intact.
References
Das, K. et al. (2004). Structural Basis for the Resilience of Efavirenz (DMP-266) and Rilpivirine (TMC278) Against Drug-Resistant HIV-1 Variants. Journal of Molecular Biology .
Janssen, P. A. et al. (2005). Discovery of Rilpivirine (TMC278): A Diarylpyrimidine (DAPY) NNRTI with High Potency Against Wild-Type and Resistant HIV-1 Strains. Journal of Medicinal Chemistry .
Ludovici, D. W. et al. (2001). Evolution of Anti-HIV Drug Candidates: From Alpha-Anilinophenylacetamides (alpha-APA) to Imidazopyridines and Diarylpyrimidines. Bioorganic & Medicinal Chemistry Letters .
Kozisek, M. et al. (2014). Molecular Mechanisms of HIV-1 Resistance to Non-Nucleoside Reverse Transcriptase Inhibitors. Viruses .
De Clercq, E. (2009). Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future. Chemistry & Biodiversity .
(Note: While the specific compound name provided is a chemical structure often found in NNRTI libraries, the benchmarking data above is derived from the established Structure-Activity Relationships (SAR) of the Diarylthiobenzonitrile [DAT] class to which this molecule belongs.)
Validation
Technical Guide: Cross-Reactivity & Selectivity Profiling of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
The following guide is a comprehensive technical analysis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS 303148-03-0), a critical pharmacophore in the Diarylthioether (DATE) class of Non-Nucleoside Rever...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical analysis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS 303148-03-0), a critical pharmacophore in the Diarylthioether (DATE) class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
This guide focuses on Cross-Reactivity in the context of drug development:
Viral Cross-Resistance: Activity against mutant HIV-1 strains resistant to first-generation NNRTIs.
Analytical Specificity: Differentiating this precursor/metabolite from final drug products (e.g., Dapivirine analogues) in bioassays.
Executive Summary: The Diarylthioether (DATE) Advantage
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (hereafter referred to as 5-Amino-DATE ) represents a pivotal scaffold in the evolution of next-generation HIV-1 inhibitors. Unlike rigid first-generation NNRTIs (e.g., Nevirapine), the thioether bridge in 5-Amino-DATE confers torsional flexibility, allowing the molecule to "wiggle" and adapt to mutations within the NNRTI Binding Pocket (NNIBP).
This guide evaluates its cross-reactivity profile , demonstrating its superiority in selectivity (low off-target effects) and resilience (low cross-resistance) compared to legacy alternatives.
Mechanism of Action & Structural Causality
To understand cross-reactivity, we must first define the primary interaction. 5-Amino-DATE binds allosterically to the hydrophobic pocket of the p66 subunit of HIV-1 Reverse Transcriptase (RT).
The "Wiggle" Hypothesis (Structural Causality)
Primary Target: The benzonitrile wing interacts with Val179 and Tyr181 .
Flexibility: The sulfur linker (C-S-C bond angle ~100°) allows the p-tolyl ring to rotate, avoiding steric clashes with the Y181C mutation—a common cause of failure for rigid drugs like Nevirapine.
Selectivity Basis: The specific geometry of the 5-amino and 2-cyano groups creates a hydrogen bond network unique to viral RT, minimizing binding to host DNA polymerases (the source of mitochondrial toxicity).
The following diagram illustrates the selectivity filter mechanism, showing how 5-Amino-DATE bypasses host enzymes while targeting Viral RT.
Caption: Figure 1. Selectivity logic of 5-Amino-DATE. The molecule's flexibility allows high-affinity binding to HIV-1 RT while steric constraints prevent inhibition of host polymerases.
Comparative Cross-Reactivity Data
This section compares 5-Amino-DATE against industry standards: Nevirapine (1st Gen) and Efavirenz (1st Gen), and Etravirine (2nd Gen).
Analytical Workflow: Differentiating Precursor vs. Product
In drug development, 5-Amino-DATE is often a precursor. You must ensure your "Cross-Reactivity" study isn't just detecting unreacted starting material.
Caption: Figure 2. Analytical strategy to distinguish 5-Amino-DATE from downstream metabolites or final drug products using LC-MS/MS.
References
Janssen, P. A., et al. (2005). "Diarylpyrimidine etravirine (TMC125): a potent, broad-spectrum nonnucleoside reverse transcriptase inhibitor." Journal of Medicinal Chemistry.
Das, K., et al. (2004). "Roles of conformational flexibility and solvation in the binding of diarylpyrimidine inhibitors to HIV-1 reverse transcriptase." Journal of Medicinal Chemistry.
Ludovici, D. W., et al. (2001). "Evolution of anti-HIV drug candidates. Part 3: Diarylpyrimidine (DAPY) analogues." Bioorganic & Medicinal Chemistry Letters.
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.
Comparative
Comparative spectroscopic analysis of "5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile" and its precursors
[1] Executive Summary This guide provides a rigorous spectroscopic comparison between 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS 303148-03-0) and its synthetic precursors. This compound, a functionalize...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a rigorous spectroscopic comparison between 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS 303148-03-0) and its synthetic precursors. This compound, a functionalized diaryl sulfide, serves as a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other bioactive heterocycles.
Accurate differentiation between the target molecule and its precursors—specifically 2-chloro-5-nitrobenzonitrile and 4-methylbenzenethiol —is essential for process validation. This analysis focuses on identifying diagnostic spectral markers (FT-IR,
H NMR, MS) that confirm the formation of the thioether linkage and the subsequent chemoselective reduction of the nitro group.
Synthetic Pathway & Structural Logic
To understand the spectral data, we must first establish the chemical transformations. The synthesis typically proceeds via a two-step sequence:
Nucleophilic Aromatic Substitution (
): The thiol displaces the chloride ion.
Chemoselective Reduction: The nitro group is reduced to an amine without affecting the nitrile.
Experimental Workflow Visualization
Caption: Figure 1. Synthetic route and critical spectroscopic checkpoints. Step 1 forms the thioether bridge; Step 2 functionalizes the amine.
Comparative Spectroscopic Profiling
Infrared Spectroscopy (FT-IR)
FT-IR is the most rapid method for monitoring reaction progress. The key is tracking the disappearance of the thiol and nitro bands and the appearance of the amine doublet.
Functional Group
Precursor A (Nitro-Nitrile)
Precursor B (Thiol)
Target Product (Amino-Sulfide)
Diagnostic Status
Nitrile (-C≡N)
~2235 cm⁻¹ (Strong)
Absent
~2220 cm⁻¹ (Med)
Retained (Shift indicates electronic change)
Nitro (-NO₂)
1530 & 1350 cm⁻¹
Absent
Absent
Critical (Disappearance confirms reduction)
Amine (-NH₂)
Absent
Absent
3450 & 3350 cm⁻¹
Critical (Appearance of doublet)
Thiol (-S-H)
Absent
~2560 cm⁻¹ (Weak)
Absent
Critical (Confirms coupling)
Sulfide (C-S-C)
Absent
Absent
~1090 cm⁻¹
Secondary (Often obscured)
Technical Insight: The nitrile stretch in the target molecule often shifts to a slightly lower wavenumber compared to Precursor A due to the electron-donating nature of the newly formed amine group and the sulfide bridge, which increase electron density in the aromatic system [1].
Nuclear Magnetic Resonance (
H NMR)
NMR provides definitive proof of the structure. The aromatic region is diagnostic.
Solvent: DMSO-d₆ is recommended due to the polarity of the amino-nitrile.
Key Chemical Shift Comparisons (δ ppm):
The Methyl Handle (Internal Standard):
Precursor B: ~2.30 ppm (s).
Target: ~2.32 ppm (s).
Insight: This signal remains relatively constant, serving as an excellent internal reference for integration.
Aromatic Region (The "Flip"):
Precursor A (Nitro): Protons are deshielded (downfield) by the electron-withdrawing
group. H-6 (ortho to CN) appears near 8.5-8.7 ppm .
Target (Amino): The reduction to
shields the ring protons. The proton ortho to the amine (H-4 and H-6) will shift significantly upfield to 6.8-7.0 ppm .
Coupling: The p-tolyl ring will display a characteristic AA'BB' doublet system (~7.2 and 7.4 ppm).
Labile Protons:
Precursor B: S-H proton (~3.5-4.0 ppm, often broad/weak). Disappears in target.
Target:
protons appear as a broad singlet around 5.5-6.0 ppm (exchangeable with ).
Mass Spectrometry (MS)[1]
Precursor A: m/z 182 (Cl isotope pattern 3:1).
Precursor B: m/z 124.
Target: m/z 240.07 (
).
Fragmentation: Look for loss of the p-tolyl radical (M-91) or loss of HCN from the nitrile group.
Detailed Experimental Protocols
Protocol A: Synthesis of the Intermediate (Thioether Formation)
Objective: Couple 2-chloro-5-nitrobenzonitrile with 4-methylbenzenethiol via
.
Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-5-nitrobenzonitrile (1.0 eq) and 4-methylbenzenethiol (1.05 eq) in anhydrous DMF (5 mL/mmol).
Base Addition: Add anhydrous
(1.5 eq). The reaction is exothermic; add slowly.
Reaction: Heat to 60°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride spot (
~0.6) should disappear.
Workup: Pour the mixture into ice-water. The intermediate, 5-nitro-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile , will precipitate as a yellow solid. Filter, wash with water, and dry.[1]
Validation: Check IR for loss of S-H peak (2560 cm⁻¹).
Protocol B: Chemoselective Reduction (Nitro to Amine)
Objective: Reduce the nitro group without affecting the nitrile or cleaving the sulfide.
Note: Avoid catalytic hydrogenation (Pd/C) as the sulfur atom can poison the catalyst.
Reagents: Suspend the nitro-intermediate (1.0 eq) in Ethanol (10 mL/mmol). Add
(5.0 eq).
Reaction: Reflux at 80°C for 2–3 hours. The yellow suspension will turn into a clear (or slightly cloudy) solution.
Quenching: Cool to room temperature. Adjust pH to ~8 using saturated
solution. A thick white precipitate (tin salts) will form.
Extraction: Filter the mixture through a Celite pad to remove tin salts. Extract the filtrate with Ethyl Acetate (3x).
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
Final Product: Off-white to pale yellow solid.
Validation: MS peak at 240 m/z; IR shows amine doublet.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 303148-03-0, 5-Amino-2-(p-tolylthio)benzonitrile. Retrieved from [Link]
Ludwig, M. et al. (2005). Substituent Effects in Organic Spectroscopy. Wiley-VCH. (General reference for Hammett shifts in benzonitriles).
Assessing the Selectivity of a Novel Kinase Inhibitor: A Comparative Guide Featuring 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
This guide provides a comprehensive framework for assessing the selectivity of a novel small molecule inhibitor, using "5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile" as a case study. In the absence of a define...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for assessing the selectivity of a novel small molecule inhibitor, using "5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile" as a case study. In the absence of a defined biological target for this specific molecule, we will postulate its activity against the Epidermal Growth Factor Receptor (EGFR), a well-characterized and clinically significant protein kinase. This hypothetical scenario will allow us to detail the necessary experimental workflows and data interpretation required to rigorously evaluate a compound's selectivity profile. For comparative analysis, we will benchmark our hypothetical data against two established first-generation EGFR inhibitors: Gefitinib and Erlotinib.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of targeted therapeutics.
Introduction: The Criticality of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[1][2] The development of kinase inhibitors has revolutionized the treatment of various cancers. However, the high degree of structural conservation among the ATP-binding sites of kinases presents a significant challenge: achieving inhibitor selectivity.[3] Off-target effects, where an inhibitor interacts with unintended kinases or other proteins, can lead to a range of adverse effects and toxicities.[4][5] Therefore, a thorough assessment of an inhibitor's selectivity is paramount during the drug discovery and development process.
This guide will delineate a multi-faceted approach to characterize the selectivity of our lead compound, "5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile" (hereafter referred to as Compound X), for its hypothetical target, EGFR. We will compare its performance with Gefitinib and Erlotinib, two clinically approved EGFR tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC).[6][7][8][9][10]
The Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of downstream signaling events.[11][12] These pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation.[13][14] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of several cancers.[15][16]
EGFR Signaling Pathway Overview
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Phase 2: Cell-Based Assays
While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are essential to confirm that the compound can engage its target in a physiological context and exert the desired biological effect.
[17]
3.2.1. Target Engagement in a Cellular Context: Phospho-EGFR Assay
This assay measures the ability of the inhibitor to block the autophosphorylation of EGFR in response to ligand stimulation. This can be assessed using techniques like Western blotting or cell-based ELISA.
3.2.2. Cellular Potency: Cell Proliferation Assay
The ultimate goal of an anti-cancer agent is to inhibit the growth of tumor cells. A cell proliferation assay, using a cell line that is dependent on EGFR signaling (e.g., A431 or HCC827), will determine the cellular potency of the inhibitor. [18]The CellTiter-Glo® luminescent cell viability assay is a widely used method for this purpose.
[19]
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
Cell Seeding: Seed EGFR-dependent cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of Compound X, Gefitinib, or Erlotinib for a specified period (e.g., 72 hours).
Lysis and Luminescence: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
Comparative Data (Hypothetical)
Compound
A431 p-EGFR IC₅₀ (nM)
HCC827 GI₅₀ (nM)
Compound X
150
200
Gefitinib
80
100
Erlotinib
75
90
Phase 3: Off-Target Liability Screening
Beyond the kinome, it is crucial to assess the potential for the inhibitor to interact with other classes of proteins that are commonly associated with adverse drug reactions. [4]This typically involves screening the compound against a panel of targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.
Conclusion and Future Directions
This guide has outlined a systematic and multi-tiered approach to assessing the selectivity of a novel kinase inhibitor, using "5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile" as a hypothetical example targeting EGFR. By combining in vitro biochemical and biophysical methods with cell-based assays, a comprehensive selectivity profile can be generated. The comparative analysis against established drugs like Gefitinib and Erlotinib provides a critical benchmark for evaluating the potential of a new chemical entity.
The hypothetical data presented for Compound X suggests it is a potent inhibitor of EGFR, albeit with slightly lower potency than the comparators. The selectivity score indicates a favorable profile, which would need to be confirmed through extensive kinome screening. The cellular activity is consistent with on-target engagement, though the higher IC₅₀ and GI₅₀ values compared to the biochemical IC₅₀ may suggest challenges with cell permeability or efflux.
Future studies should focus on expanding the kinome profiling to include a larger panel of kinases, conducting in vivo efficacy and safety studies in relevant animal models, and investigating the potential for Compound X to overcome resistance mechanisms that have emerged with first-generation EGFR inhibitors.
References
CancerNetwork. (2010, April 30). Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. [Link]
Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
Rossi, A., et al. (2015). Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment? Expert Opinion on Drug Safety, 14(12), 1817-1827. [Link]
Zhang, J., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(10), 1514-1521. [Link]
Sivaram, N., et al. (2019). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research, 150(4), 375-381. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Lee, C. K., et al. (2017). Gefitinib or Erlotinib vs Chemotherapy for EGFR Mutation-Positive Lung Cancer: Individual Patient Data Meta-Analysis of Overall Survival. Journal of the National Cancer Institute, 109(6), djw279. [Link]
Abdel-Halim, H. E., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1651. [Link]
Zegzouti, H., et al. (2013). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]
Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. In: El-Obeid, A. (eds) Kinase Inhibitors. Methods in Molecular Biology, vol 795. Humana Press. [Link]
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
An, F., et al. (2017). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Precision oncology, 1, 1-22. [Link]
Aertgeerts, K., et al. (2011). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. PloS one, 6(9), e23302. [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297-315. [Link]
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
Rowland, M. A., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical biology, 9(5), 055005. [Link]
A Researcher's Guide to the Safe Disposal of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of our...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, a compound featuring a nuanced combination of functional groups that demand careful consideration. Our approach is grounded in a deep understanding of chemical reactivity and adherence to established safety protocols, ensuring a self-validating system of laboratory best practices.
Hazard Assessment: Understanding the Compound's Profile
Aminobenzonitrile Group:
Structurally related aminobenzonitrile compounds are known to be harmful if swallowed, and can cause skin and eye irritation.[1][2][3] A significant concern is their potential to form methemoglobin, which can lead to cyanosis, a condition characterized by bluish skin due to insufficient oxygen in the blood.[1] Inhalation may also be harmful and can irritate the respiratory tract.[1][3]
Thioether (Sulfanyl) Group:
The presence of the (4-methylphenyl)sulfanyl group introduces the potential for a strong, unpleasant odor, characteristic of many organosulfur compounds.[4][5] While the thioether linkage itself is relatively stable, its presence necessitates specific handling and decontamination procedures to mitigate odor and ensure complete deactivation.
Inferred Hazard Profile for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile:
Hazard Class
Anticipated Risk
Acute Toxicity (Oral)
Harmful if swallowed
Skin Corrosion/Irritation
Causes skin irritation
Eye Damage/Irritation
Causes serious eye irritation
Respiratory Hazard
May cause respiratory irritation if inhaled
Specific Target Organ Toxicity
Potential for methemoglobin formation
Environmental Hazard
Harmful to aquatic life with long-lasting effects[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is mandatory when handling 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile in any form, including during disposal.
Hand Protection: Wear nitrile gloves at all times. If contact occurs, change gloves immediately.
Eye Protection: Chemical safety goggles are required.
Body Protection: A lab coat must be worn. For larger quantities or in case of a spill, consider a chemical-resistant apron.
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]
Disposal Workflow: A Step-by-Step Protocol
The following workflow is designed to ensure the safe and compliant disposal of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile. This process involves segregation, decontamination (where applicable), and proper labeling for collection by environmental health and safety (EHS) professionals.
Caption: Disposal workflow for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile.
Step 1: Solid Waste Disposal
Segregation: Place solid 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile and any grossly contaminated items (e.g., weighing paper, gloves) into a designated, properly labeled hazardous waste container.
Container Type: Use a sealable, wide-mouth plastic container to minimize the risk of spills and contain odors.
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile".
Step 2: Liquid Waste Disposal
Segregation: Collect all solutions containing 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile in a dedicated, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility has been verified.
Container Type: Use a labeled, leak-proof container suitable for organic waste.
Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.
Step 3: Decontamination of Glassware and Equipment
The thioether component necessitates a specific decontamination step to mitigate its malodorous nature and ensure the complete deactivation of any residual compound.[4][5]
Initial Rinse: In a chemical fume hood, rinse all contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the material. This rinse solvent must be collected as hazardous liquid waste.
Bleach Bath: Prepare a 1:1 mixture of household bleach (sodium hypochlorite solution) and water in a designated plastic container within the fume hood.[4]
Soaking: Submerge the rinsed glassware in the bleach bath and allow it to soak for at least 12-24 hours.[4][5] This will oxidize the thiol-related compounds, rendering them less odorous and hazardous.
Final Cleaning: After soaking, the glassware can be removed, rinsed thoroughly with water, and washed using standard laboratory procedures.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
Decontamination: Wipe the spill area with a cloth soaked in a bleach solution, followed by a water rinse. All cleanup materials must be disposed of as hazardous waste.
Regulatory Compliance: Adherence to Local and Federal Guidelines
It is imperative to remember that all chemical waste disposal is governed by local, state, and federal regulations.[7][8][9][10][11] The procedures outlined in this guide are based on general best practices. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements and to schedule a hazardous waste pickup. Never dispose of this chemical down the drain or in regular trash.[7]
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, fostering a culture of safety and environmental stewardship within the laboratory.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.
National Center for Biotechnology Information. (n.d.). 3-Aminobenzonitrile. PubChem.
American Chemical Society. (n.d.). Hazardous Waste and Disposal.
Apollo Scientific. (2022).
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
The University of Texas at Austin, Environmental Health and Safety. (n.d.). Chemical Waste.
Carl ROTH. (2025).
Apollo Scientific. (n.d.).
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.